ZINC FERROCYANIDE
Description
Historical Context and Evolution of Research on Ferrocyanide Compounds
The study of ferrocyanide compounds dates back to the early 18th century with the accidental discovery of the vibrant pigment known as Prussian Blue by Diesbach in 1704. 911metallurgist.com This event marked the beginning of the rich history of metal-cyanide coordination chemistry. Initially, research was driven by the desire to understand and manufacture this popular pigment. In 1753, chemist Macquer demonstrated that treating Prussian Blue with potash could yield a soluble, yellow salt, which became known as "Yellow Prussiate of Potash" or potassium ferrocyanide. 911metallurgist.com For a significant period, before the invention of the Castner process around 1900, potassium ferrocyanide was a primary industrial source of other alkali metal cyanides. vedantu.com
The 20th century saw an expansion of research into the fundamental properties and broader applications of ferrocyanides. Investigations revealed their utility in analytical chemistry for detecting various metals and in industries for applications like anti-caking agents in salt. vedantu.comknowde.comnih.gov Later, research efforts in the mid-20th century explored the use of ferrocyanides, specifically sodium nickel ferrocyanide, in nuclear waste management for the removal of radioactive cesium-137 (B1233774) from waste solutions. More recently, scientific interest has shifted towards the unique framework structures of these compounds, particularly their potential in prebiotic chemistry and advanced materials science, exploring their roles as catalysts, ion-exchangers, and components in energy storage systems. repec.orgnasa.govredalyc.org
Significance of Zinc Ferrocyanide as a Prussian Blue Analogue (PBA)
Prussian Blue (iron(III) hexacyanoferrate(II)) possesses a robust, three-dimensional open-framework structure built from a cyanide-bridged network of metal ions. wikipedia.org Prussian Blue Analogues (PBAs) are a class of compounds that retain this fundamental framework but substitute the iron ions with other metal ions. wikipedia.org this compound (Zn₂[Fe(CN)₆]) is a prominent member of this family, where zinc ions occupy positions within the cyanide lattice.
The significance of this compound as a PBA lies in the properties endowed by this specific structure:
Open Framework: The 3D cubic framework contains large interstitial spaces and channels. This "open" structure is highly advantageous for the insertion and extraction (intercalation/deintercalation) of various ions, a critical process for electrochemical energy storage. smolecule.comacs.org
Tunability: The composition of PBAs can be precisely controlled. In the case of this compound, the ratio of zinc to iron can be modulated, and other metals can be introduced to create bimetallic or trimetallic variants, allowing for the fine-tuning of electrochemical properties like voltage and capacity. acs.orgmdpi.com
Electrochemical Activity: The framework facilitates rapid ion conduction, making it an excellent choice for electrode materials in batteries and supercapacitors. acs.org Research has shown that this compound can serve as a high-potential cathode material in aqueous zinc-ion batteries (AZIBs), which are gaining popularity for their low cost and high safety. rsc.orgresearchgate.net The redox activity of the iron centers within the cyanide cage is central to its function in these applications.
The structural integrity and ion-hosting capabilities inherited from its identity as a PBA make this compound a highly promising candidate for developing advanced, high-performance energy storage devices. acs.orgrsc.org
Scope of Academic Research on this compound: A Multidisciplinary Perspective
Academic research into this compound is notably diverse, spanning multiple scientific and engineering disciplines. Its unique combination of properties makes it a versatile material with potential solutions to challenges in various fields.
Energy Storage: A primary focus of current research is on this compound's application in energy storage. Scientists in materials science and electrochemistry are investigating it as a cathode material for rechargeable batteries, including lithium-ion, sodium-ion, and especially aqueous zinc-ion batteries. wikipedia.orgsmolecule.comrsc.org Studies also explore its potential in supercapacitors, where its high surface area and stable framework can lead to high power density and long operational life. acs.org Research in this area often involves modifying the material, for instance, with a polyaniline coating, to inhibit dissolution and improve cycling performance. rsc.org
Catalysis: In chemical engineering and green chemistry, this compound is studied for its catalytic properties. Nano-composite forms of the material exhibit a high surface area and tunable acidic/basic sites, making them effective catalysts. repec.orgsmolecule.com A notable application is in the transesterification of oils to produce biodiesel, where this compound catalysts have shown high conversion rates and reusability. repec.orgresearchgate.net
Environmental Applications: Environmental science and engineering research explores the use of this compound for remediation and sensing. Its capacity for ion exchange is a key property, allowing it to selectively capture pollutants like ammonium (B1175870) ions from wastewater. nasa.govsmolecule.com Furthermore, it is being developed for use in "smart" protective coatings for metals; these pigments can store and release corrosion inhibitors in response to environmental triggers, such as the presence of sodium or potassium ions in moisture, providing on-demand protection for metal alloys. researchgate.net
Material Science and Pigments: Beyond functional applications, there is continued interest in its fundamental material properties. This includes its use as a blue pigment and its incorporation into protective paints and primers for metals and alloys. smolecule.comresearchgate.net
The table below summarizes the multidisciplinary research areas for this compound.
| Field of Study | Specific Application/Research Focus | Key Properties Leveraged |
| Energy Storage | Cathode material for aqueous zinc-ion batteries (AZIBs) rsc.orgnih.gov | Open 3D framework, high redox potential, ion intercalation capability |
| Electrode material for supercapacitors acs.org | High surface area, ion conduction, electrochemical stability | |
| Catalysis | Heterogeneous catalyst for biodiesel production (transesterification) repec.orgresearchgate.net | High surface area, tunable surface acidity/basicity, reusability |
| Environmental Science | Ion-exchange material for ammonium ion removal nasa.govsmolecule.com | Selective ion uptake, framework structure |
| "Smart" pigment for corrosion inhibition in coatings researchgate.net | Ion-exchange triggered inhibitor release, sensing capability |
The following table presents detailed findings from a study on a zinc-tailored cobalt Prussian Blue Analogue for supercapacitor applications, highlighting the performance enhancement achieved by creating a trimetallic system. acs.org
| Electrode Material | Specific Capacitance (at 1 mA/cm²) | Performance Increase vs. Individual PBAs |
| Zinc PBA (Zn-PBA) | 77 F g⁻¹ | - |
| Cobalt PBA (Co-PBA) | 96 F g⁻¹ | - |
| Zinc Cobalt PBA (Zn₀.₀₄Co₀.₀₆-PBA) | 203 F g⁻¹ | 263% (vs. Zn-PBA), 211% (vs. Co-PBA) |
Properties
CAS No. |
14883-46-6 |
|---|---|
Molecular Formula |
C6FeN6Zn2 |
Molecular Weight |
342.73 |
Origin of Product |
United States |
Synthesis Methodologies for Advanced Zinc Ferrocyanide Architectures
Precipitation-Based Synthesis Approaches
Precipitation is a foundational method for synthesizing zinc ferrocyanide, typically involving the reaction between a soluble zinc salt and a ferrocyanide salt in an aqueous solution. smolecule.com This approach can be controlled to produce materials with specific characteristics.
Controlled Precipitation for Bulk Materials
Controlled precipitation is a straightforward method for producing bulk quantities of this compound. The process involves the reaction of aqueous solutions of a zinc salt, such as zinc chloride, with potassium ferrocyanide. smolecule.com The resulting white precipitate of this compound can then be separated by filtration, washed to remove impurities, and dried. smolecule.comgoogle.com This method allows for the large-scale production of the compound.
Influence of Precursor Concentration and Reaction Parameters
The properties of the resulting this compound are highly dependent on the reaction conditions. Key parameters that can be manipulated include precursor concentration, temperature, pH, and stirring rate.
The concentration of precursors, such as zinc and ferrocyanide ions, can significantly impact the morphology and size of the resulting particles. nih.gov Studies on other nanoparticles have shown that an increase in precursor concentration can lead to a decrease in crystallite size up to an optimal point, after which further increases in concentration may lead to larger particles. nih.gov For instance, in the synthesis of zinc ferrite (B1171679) nanoparticles, increasing the zinc precursor concentration led to changes in particle shape from polyhedral to irregular and spherical, with a general decrease in particle size. nih.gov Similarly, research on zinc oxide nanoparticles demonstrated that adjusting precursor concentrations affects particle size and purity. nih.gov The molar ratio between the zinc salt and the ferrocyanide salt is a critical factor in determining the final product's stoichiometry and structure. google.com
The reaction temperature also plays a crucial role in the synthesis process. Temperature can affect the nucleation and growth rates of the crystals, thereby influencing their size and morphology. core.ac.uk For example, in the electrochemical deposition of ZnO thin films, lower temperatures resulted in small aggregated particles, while higher temperatures produced more defined hexagonal rod-like particles. core.ac.uk A patent for preparing nano zinc/potassium ferrocyanide specifies a temperature range of 10°C to 70°C for the precipitation reaction. google.com
The pH of the reaction medium can influence the formation and stability of the this compound precipitate. The solubility of this compound can be affected by pH, which in turn can alter the yield and properties of the final product.
Nanocomposite and Nanostructure Synthesis
To enhance the properties and expand the applications of this compound, researchers have developed methods to create nanocomposites and nanostructures with controlled architectures.
Templated Synthesis and Role of Stabilizers/Surfactants
Templated synthesis is a versatile method for creating nanostructured materials with specific morphologies. rsc.orgresearchgate.net This approach utilizes a pre-existing template to guide the formation of the desired nanostructure. rsc.org While template-free methods for other nanostructured sulfides have been demonstrated, templating offers precise control over the final architecture. nih.gov For instance, block copolymers have been used as templates to synthesize spherical zinc oxide nanoparticles. umd.edu
Stabilizers and surfactants are crucial in the synthesis of this compound nanoparticles and nanocomposites to prevent particle aggregation and control growth. smolecule.commdpi.com These agents adsorb onto the surface of the nanoparticles, providing steric or electrostatic stabilization. nih.govresearchgate.net For example, a tri-block copolymer and tert-butanol (B103910) were used in the synthesis of this compound nano-composite catalysts to achieve a sharp cube-shaped structure with a high surface area. repec.orgresearchgate.net Natural surfactants, such as Sapindus mukorossi (ritha), have also been employed in the green synthesis of potassium zinc hexacyanoferrate nanocubes. rsc.org The use of stabilizers like monoethanolamine (MEA) in the synthesis of ZnO nanoparticles has been shown to be effective in preventing agglomeration and achieving a uniform particle size distribution. nih.gov
In-situ and Ex-situ Incorporation into Composite Systems
This compound can be incorporated into composite materials through either in-situ or ex-situ methods to enhance their functional properties.
In-situ synthesis involves the formation of this compound nanoparticles directly within a polymer matrix. mdpi.comresearchgate.net This method has been successfully used to fabricate composite cryogels where this compound nanoparticles are formed within a polyethyleneimine (PEI) cryogel. mdpi.comnih.gov This approach offers advantages such as a homogeneous distribution of nanoparticles on the polymer surface. mdpi.comresearchgate.net For example, in one study, nanoparticles of mixed ferrocyanide Zn1.85K0.33[Fe(CN)6] with an average size of 516 ± 146 nm were formed in-situ. mdpi.comresearchgate.net
Ex-situ synthesis , on the other hand, involves pre-synthesizing the this compound nanoparticles and then dispersing them into a polymer solution before the formation of the composite material. mdpi.comresearchgate.net While this method is also used, studies have shown that in-situ formation can lead to composites with superior properties for certain applications, such as selective radionuclide removal. mdpi.comresearchgate.net Another example of ex-situ incorporation involves the microwave-assisted attachment of zinc oxide nanoarchitectures onto reduced graphene oxide (rGO) nanosheets. rsc.org
Green and Sustainable Synthesis Routes
In line with the principles of green chemistry, efforts are being made to develop environmentally friendly and sustainable methods for synthesizing this compound. These methods aim to reduce or eliminate the use of hazardous substances and minimize energy consumption. sci-hub.se
One approach involves the use of natural surfactants and benign solvents. For instance, a novel green route for the synthesis of potassium zinc hexacyanoferrate nanocubes utilized Sapindus mukorossi, a natural surfactant, with water as the solvent. rsc.orgresearchgate.net This method is considered eco-friendly as the bio-surfactant is biodegradable and has minimal environmental toxicity. rsc.org
The use of plant extracts as reducing and capping agents is another prominent green synthesis strategy. nanomedicine-rj.commdpi.comscielo.br For example, parsley extract has been used to synthesize zinc oxide nanoparticles at both room temperature and 90°C. nanomedicine-rj.com Similarly, extracts from Punica granatum (pomegranate) peel and Glycine max (soybean) have been employed for the green synthesis of zinc oxide nanoparticles. mdpi.comscielo.br These plant-based methods offer a simple, cost-effective, and environmentally benign alternative to conventional chemical and physical synthesis routes. sci-hub.senih.gov
The following table summarizes the influence of various synthesis parameters on the characteristics of this compound and related nanoparticles.
| Parameter | Influence on Nanoparticle Characteristics | Research Findings |
| Precursor Concentration | Affects particle size, shape, and purity. | Increasing zinc precursor led to shape changes (polyhedral to spherical) and size reduction in zinc ferrite nanoparticles. nih.gov Optimal concentration is key for small, pure ZnO nanoparticles. nih.gov |
| Temperature | Influences crystal nucleation, growth, size, and morphology. | Higher temperatures in ZnO electrodeposition led to more defined hexagonal rods. core.ac.uk A range of 10-70°C is specified for nano zinc/potassium ferrocyanide synthesis. google.com |
| Stabilizers/Surfactants | Prevents aggregation, controls particle size and shape. | Tri-block copolymer and tert-butanol yielded cube-shaped this compound nanocomposites. repec.orgresearchgate.net Natural surfactants like Sapindus mukorossi produced nanocubes. rsc.org |
| Synthesis Method | Determines the final architecture (bulk, nanocomposite, etc.). | In-situ synthesis within a polymer matrix provides homogeneous nanoparticle distribution. mdpi.comresearchgate.net Green synthesis using plant extracts offers an eco-friendly alternative. nanomedicine-rj.commdpi.com |
Control over Morphology and Particle Size during Synthesis
The functional properties of this compound are intrinsically linked to its physical characteristics, such as morphology (shape) and particle size. Consequently, significant research has been dedicated to developing synthesis strategies that allow for precise control over these attributes. The ability to tailor the architecture of this compound at the micro- and nanoscale is crucial for optimizing its performance in various applications, from catalysis to ion exchange. Key methods for achieving this control include the careful selection of synthesis techniques, modulation of reaction parameters, and the strategic use of additives like capping agents.
Several fundamental approaches have been established for the synthesis of this compound with varying physical forms. These methods include direct precipitation, growth within a gel matrix, and a technique involving growth on a solid alkali-metal ferrocyanide substrate. nih.gov The choice of method has a profound impact on the resulting granulometry and morphology of the crystals. nih.gov For instance, different preparation techniques can yield distinct crystal structures, such as rhombohedral M(I)₂Zn₃[Fe(CN)₆]₂·xH₂O, trigonal Zn₂Fe(CN)₆·2H₂O, or other cubic compounds. nih.gov
Beyond the primary synthesis method, the morphology and particle size can be finely tuned by adjusting various reaction conditions. Parameters such as temperature, pH, ionic strength, precursor concentration, and the rate of reactant addition are critical control levers. mdpi.comrsc.org For Prussian blue analogues in general, it has been demonstrated that rapid addition of precursors and high concentrations tend to favor the nucleation process, which results in the formation of smaller nanoparticles. rsc.org Conversely, slower, more controlled conditions can lead to larger, more crystalline structures. In a patented method for producing nano zinc/potassium ferrocyanide, the reaction temperature is controlled between 10°C and 70°C, and the molar ratio of zinc to ferrocyanide is maintained between 0.5/1 and 5/1 to achieve nanoscale particles. google.com Similarly, for related copper-zinc ferrocyanide systems, parameters like pH, temperature, current density, and stirring rate are optimized to control the final product characteristics. nih.gov
A widely employed and highly effective strategy for controlling particle growth and preventing aggregation is the use of capping agents or structure-directing agents during synthesis. nih.gov These molecules adsorb to the surface of the nascent nanoparticles, sterically or electrostatically hindering further growth and agglomeration. This allows for the production of stable, well-dispersed nanoparticles with a narrow size distribution. For example, the synthesis of this compound nano-composites with a distinct sharp, cube-shaped structure has been achieved through the reaction of potassium ferrocyanide and zinc chloride in the presence of a tri-block copolymer and tert-butanol. researchgate.net While research on other metal-cyanide complexes, such as zinc ferrite, is more extensive, the principles are transferable. Studies on zinc ferrite have shown that capping agents like Polyethylene Glycol (PEG) and Cetyl Trimethylammonium Bromide (CTAB) significantly influence the particle size. sphinxsai.comresearchgate.net It was observed that PEG was more effective in reducing the crystallite size compared to CTAB. sphinxsai.comresearchgate.net The concentration of the capping agent is also a critical factor; increasing the concentration generally leads to a decrease in particle size. ijspr.com
The following tables summarize research findings on the control of particle size and morphology through various synthesis parameters.
Table 1: Effect of Synthesis Parameters on Particle Characteristics This table illustrates how different synthesis conditions and additives influence the final morphology and size of this compound and related compounds.
| Parameter Modified | System | Observation | Resulting Morphology/Size | Source |
| Synthesis Method | Nickel and Zinc Ferrocyanides | The preparation method (precipitation, gel growth, growth on solid) was varied. | Different methods produced distinct granulometry, morphology, and crystal structures (cubic, rhombohedral, trigonal). | nih.gov |
| Precursor Concentration & Addition Rate | Prussian Blue Analogues | Fast addition and high concentrations of precursors were utilized. | Promoted nucleation, leading to the formation of smaller nanoparticles (6 to 200 nm). | rsc.org |
| Capping Agent | This compound Nano-composite | A tri-block copolymer and tert-butanol were used during synthesis. | A sharp, cube-shaped structure was formed. | researchgate.net |
| Temperature & Molar Ratio | Nano Zinc/Potassium Ferrocyanide | The reaction was conducted between 10°C and 70°C with a Zn:Fe(CN)₆ molar ratio of 0.5:1 to 5:1. | Nanoscale antibacterial material was produced. | google.com |
| Composite Material | This compound-Carbon Nanotube (CNT) | Zn₃[Fe(CN)₆]₂ was synthesized in the presence of CNTs. | The average size of the Zn₃[Fe(CN)₆]₂ molecules was 10 nm. | mdpi.com |
Table 2: Influence of Capping Agents on Nanoparticle Size This table provides a comparative look at how different capping agents affect the crystallite size of metal-cyanide nanoparticles, based on findings from related zinc-containing compounds.
| Capping Agent | Compound | Crystallite Size | Source |
| Poly Ethylene Glycol (PEG) | Zinc Ferrite (ZnFe₂O₄) | 6.6 nm | sphinxsai.comresearchgate.net |
| Cetyl Trimethylammonium Bromide (CTAB) | Zinc Ferrite (ZnFe₂O₄) | 7.1 nm | sphinxsai.comresearchgate.net |
Advanced Structural Characterization and Analysis
Crystalline Structure Determination
The arrangement of atoms in the solid state is elucidated through methods that probe the compound's long-range crystalline order.
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline nature of zinc ferrocyanide. The XRD pattern of a substance acts as a fingerprint, with diffraction peaks corresponding to specific crystallographic planes. For this compound materials, XRD analysis confirms their crystalline structure. researchgate.net In one study of a this compound-carbon nanotube composite, characteristic peaks for this compound (Zn₃[Fe(CN)₆]₂) were observed at 2θ values of 16.25° and 21.82°, corresponding to the (200) and (201) crystal planes, respectively. mdpi.com
To extract more detailed structural information from XRD data, the Rietveld refinement method is employed. malvernpanalytical.com This powerful analytical procedure involves fitting a calculated theoretical diffraction pattern to the entire experimental XRD pattern. malvernpanalytical.comresearchgate.net By minimizing the difference between the observed and calculated patterns, the Rietveld method allows for the precise determination of structural parameters such as lattice parameters, atomic positions, and phase composition. malvernpanalytical.comijarsct.co.in The quality of the fit is often indicated by a "goodness of fit" value, with values between 1 and 2 suggesting a high-quality refinement. ijarsct.co.in This method is crucial for accurately characterizing the crystal structure of complex materials like this compound. researchgate.netresearchgate.net
The analysis of diffraction data reveals that this compound can crystallize in different systems depending on its exact composition and synthesis conditions. A common form, Zn₃[Fe(CN)₆]₂, has been identified as having a cubic crystal system with the space group Fm3m and a lattice parameter a = 10.34 Å. mdpi.com However, other this compound-containing structures exhibit different symmetries. For instance, a complex known as bis[bis(diethylenetriamine)Zinc(II)] ferrocyanide crystallizes in a monoclinic system with the space group P 1 21/n 1. nih.gov Another variant, Na₂Zn₃[Fe(CN)₆]₂, has been reported to possess a trigonal structure belonging to the R3hc space group. berkeley.edu
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| Zn₃[Fe(CN)₆]₂ | Cubic | Fm3m | mdpi.com |
| Bis[bis(diethylenetriamine)Zinc(II)] ferrocyanide | Monoclinic | P 1 21/n 1 | nih.gov |
| Na₂Zn₃[Fe(CN)₆]₂·9H₂O | Trigonal | R3hc | berkeley.edu |
X-ray Diffraction (XRD) Analysis and Rietveld Refinement
Microstructural and Morphological Characterization
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential tools for visualizing the morphology and surface structure of materials at the micro- and nanoscale. mdpi.comnih.gov Studies on this compound have revealed diverse morphologies. For example, SEM analysis of a this compound nano-composite catalyst showed a sharp, cube-shaped structure. repec.org In another preparation involving carbon nanotubes, SEM images depicted a dense network of entangled, elongated thin wires with diameters estimated between 20 and 30 nm. mdpi.com TEM analysis provides higher resolution imaging, allowing for the characterization of particle size and shape. nih.govsphinxsai.com It is used to confirm the nanoscale dimensions and crystallinity of the particles. nih.gov
The Brunauer-Emmett-Teller (BET) method, which relies on the physical adsorption of gas molecules (typically nitrogen) onto a solid surface, is the standard for measuring the specific surface area and porosity of materials. microanalysis.com.aucelignis.com For this compound catalysts, this analysis provides crucial information about their textural properties. One study reported that a this compound nano-composite catalyst exhibited a Type IV isotherm with an H3 hysteresis loop, which is characteristic of mesoporous materials. repec.org The same study determined the BET surface area to be 125 m²/g and the pore volume to be 0.1395 cm³/g. repec.org These parameters are directly related to the material's potential for applications in areas like catalysis and adsorption. repec.orgmicroanalysis.com.au
| Parameter | Value | Reference |
|---|---|---|
| BET Surface Area | 125 m²/g | repec.org |
| Pore Volume | 0.1395 cm³/g | repec.org |
| Isotherm Type | Type IV | repec.org |
| Hysteresis Loop | H3 | repec.org |
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Spectroscopic and Elemental Characterization
Spectroscopic techniques probe the interaction of electromagnetic radiation with the material to reveal information about its elemental composition and chemical bonding.
Elemental analysis is used to determine the precise percentage composition of elements within the compound. scielo.org.boscielo.org.bo For this compound, techniques like atomic absorption spectrophotometry are used to quantify the metal content (zinc and iron), while CHN analyzers determine the carbon, hydrogen, and nitrogen content. scielo.org.boscielo.org.bo In a comparative study of various metal ferrocyanides, this compound was found to have the maximum percentage of nitrogen. researchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to examine the chemical composition and the oxidation states of elements. mdpi.com An XPS analysis of a Zn₃[Fe(CN)₆]₂-CNT catalyst showed two peaks at 1021 eV and 1045 eV, corresponding to Zn 2p, which indicates that zinc is present in the Zn²⁺ valence state. mdpi.com The analysis also identified two peaks for iron at 708 eV (Fe 2p₃/₂) and 721 eV (Fe 2p₁/₂), corresponding to the Fe²⁺ and Fe³⁺ oxidation states, respectively. mdpi.com Other peaks were observed for carbon (C 1s) at 285 eV and nitrogen (N 1s) at 398 eV. mdpi.com
X-ray Photoelectron Spectroscopy (XPS) for Valence State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. nist.govresearchgate.netcarleton.edu When analyzing compounds containing both zinc and iron, care must be taken as the Fe 2p binding energy region can overlap with a zinc Auger peak (Zn LMM), particularly when using an Al Kα X-ray source. mdpi.com This can lead to misinterpretation of the iron valence state. mdpi.com
In studies of a this compound-carbon nanotube composite, XPS analysis identified the valence states of the constituent elements. mdpi.comresearchgate.net The analysis revealed that zinc is present in the Zn(II) oxidation state, while iron coexists in both Fe(II) and Fe(III) states. mdpi.comresearchgate.net This mixed-valence state of iron is a key characteristic of the Prussian blue analogue family to which this compound belongs.
The specific binding energies for the core levels of the elements in a this compound composite are detailed in the table below. mdpi.com
| Element | Core Level | Binding Energy (eV) | Inferred Valence State / Assignment |
| Zinc (Zn) | 2p₃/₂ | 1021 | Zn²⁺ |
| Zinc (Zn) | 2p₁/₂ | 1045 | Zn²⁺ |
| Iron (Fe) | 2p₃/₂ | 708 | Fe²⁺ |
| Iron (Fe) | 2p₁/₂ | 721 | Fe³⁺ |
| Carbon (C) | 1s | 285 | C-C or C≡N |
| Nitrogen (N) | 1s | 398 | C≡N |
This table presents XPS data for a Zn₃[Fe(CN)₆]₂-CNT catalyst, showing the binding energies used to determine the valence states of zinc and iron. mdpi.comresearchgate.net
Temperature-Programmed Desorption (TPD) for Surface Properties
Temperature-Programmed Desorption (TPD) is a powerful technique for investigating the surface properties of materials, particularly catalysts. hidenanalytical.comiitm.ac.in The method involves adsorbing a probe gas molecule onto the material's surface and then heating the material at a controlled rate, while a detector monitors the desorbed molecules. hidenanalytical.com This provides information about the number, strength, and nature (acidic or basic) of active sites on the surface. iitm.ac.inchemrxiv.org
For this compound, TPD studies have been employed to characterize its surface acidity and basicity, which are crucial for its performance in catalysis. repec.org Using probe molecules like ammonia (B1221849) (NH₃) for acidic sites and carbon dioxide (CO₂) for basic sites, researchers have found that this compound catalysts possess a significant number of basic sites. repec.org The catalytic activity was found to be directly dependent on these surface properties. repec.org
| Technique | Probe Molecule | Information Yielded | Research Finding for this compound |
| CO₂-TPD | Carbon Dioxide | Characterization of basic surface sites | The material exhibits a high concentration of basic sites. repec.org |
| NH₃-TPD | Ammonia | Characterization of acidic surface sites | The surface acidic/basic properties are directly linked to the material's catalytic activity. repec.org |
This table summarizes the application of TPD techniques to study the surface properties of this compound catalysts. repec.org
Fourier Transform Infrared (FTIR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the bonding within a molecule or crystal lattice. rsc.org For this compound and related hexacyanoferrate compounds, these techniques are particularly sensitive to the vibration of the cyanide (C≡N) ligand.
The primary vibrational band of interest is the C≡N stretching mode, which appears in the 2000-2200 cm⁻¹ region of the spectrum. The exact position of this peak is sensitive to the oxidation state of the iron atom to which the carbon is bound and the metal cation (in this case, Zn²⁺) coordinated to the nitrogen atom. In zinc hexacyanoferrate (ZnHCF), FTIR spectra show distinct bands associated with the Fe-CN-Zn linkage. researchgate.netacs.org Raman spectroscopy confirms the presence of the hexacyanoferrate structure, with peaks corresponding to the C≡N stretching mode of cyanide coordinated to Fe(III). acs.org
| Spectroscopy | Wavenumber (cm⁻¹) | Assignment |
| FTIR | ~2187 | C≡N stretching mode (Fe³⁺-CN) |
| FTIR | ~2097 | C≡N stretching mode (Fe²⁺-CN) |
| FTIR | 2070 - 2120 | Bimodal peak from Fe-CN-Zn bridge |
| FTIR | ~605 | Fe-C bond vibration |
| Raman | 2180 - 2191 | ν(CN) stretching mode (CN coordinated to Fe³⁺) |
This table outlines the characteristic vibrational frequencies for this compound as identified by FTIR and Raman spectroscopy. researchgate.netacs.org
In Operando Structural Dynamics Studies (e.g., Synchrotron XRD)
In operando studies, where a material is analyzed while it is functioning under real operating conditions, provide invaluable information about dynamic structural changes. Synchrotron X-ray diffraction (XRD) is a powerful tool for these studies due to its high intensity and fast data acquisition, allowing for time-resolved monitoring of crystal structure evolution. diva-portal.org This technique has been instrumental in understanding the electrochemical mechanisms of this compound and related materials in battery applications. rsc.orgrsc.org
Studies on zinc hexacyanoferrate (ZnHCF) cathodes in ion batteries reveal remarkable structural integrity. When used in a sodium-ion battery, in situ XRD showed that the rhombohedral phase structure of ZnHCF remains stable during the insertion and extraction of sodium ions, with an exceptionally small volume change of just 0.06%. acs.org This indicates a highly reversible insertion-extraction mechanism with low internal strain, contributing to excellent cycling stability. acs.org
In the context of aqueous zinc-ion batteries, operando synchrotron XRD has been used to study the insertion of Zn²⁺ into related copper hexacyanoferrate (CuHCF) frameworks. diva-portal.orgdiva-portal.org These studies show a non-linear expansion and contraction of the unit cell as zinc ions are inserted and removed. diva-portal.orgdiva-portal.org A key finding is that Fe(CN)₆ vacancies within the crystal structure play a critical role, acting as potential sites for Zn²⁺ ions to occupy and move between during electrochemical cycling. diva-portal.orgacs.org
| System Studied | Key Observation | Significance |
| Sodium Zinc Hexacyanoferrate (ZnHCF) in a Na-ion battery | The crystal phase remains stable with a minimal volume change of 0.06% during sodiation/desodiation. acs.org | Demonstrates high structural stability and a low-strain insertion mechanism, crucial for long cycle life. acs.org |
| Copper Hexacyanoferrate (CuHCF) in an aqueous Zn-ion battery | Non-linear contraction and expansion of the unit cell occurs during Zn²⁺ (de)insertion. diva-portal.orgdiva-portal.org | The structural changes are directly correlated with the electrochemical voltage profile. diva-portal.org |
| Copper Hexacyanoferrate (CuHCF) in an aqueous Zn-ion battery | Zn²⁺ ions can occupy and move between Fe(CN)₆ vacancies and interstitial sites during cycling. diva-portal.orgacs.org | Reveals a complex charge compensation mechanism that influences the battery's performance and stability. acs.org |
This table highlights findings from in operando synchrotron XRD studies on this compound and related systems, revealing their dynamic structural behavior during electrochemical operation.
Fundamental Coordination Chemistry of Zinc Ferrocyanide
Zinc(II) Coordination Environment within Ferrocyanide Frameworks
The coordination environment of Zinc(II) ions within ferrocyanide frameworks is a critical determinant of the resulting structure and properties of the material. Zinc(II), with its d10 electron configuration, exhibits significant stereochemical flexibility, allowing it to adopt various coordination geometries.
Ligand Field Considerations and Stereochemical Flexibility
Ligand Field Theory (LFT) provides a framework for understanding the interaction between the central metal ion and the surrounding ligands. libretexts.org In the case of Zn(II), the d-orbitals are completely filled, which means there is no ligand field stabilization energy (LFSE) to favor one coordination geometry over another. wikibooks.org This lack of LFSE contributes to the stereochemical flexibility of Zn(II), enabling it to readily adopt different coordination numbers and geometries depending on the specific reaction conditions and the nature of the ligands involved. nih.gov
The coordination number and geometry of Zn(II) in coordination polymers can vary significantly. Common coordination numbers for Zn(II) are 4, 5, and 6, leading to tetrahedral, square pyramidal or trigonal-bipyramidal, and octahedral geometries, respectively. nih.govmdpi.com For instance, studies on various zinc-based coordination polymers have revealed distorted tetrahedral, square pyramidal, and distorted octahedral geometries. mdpi.commdpi.com The specific geometry adopted is a delicate balance of factors including the size and shape of the ligands, steric hindrance, and packing effects within the crystal lattice. libretexts.orglibretexts.org
In the context of zinc ferrocyanide, the cyanide ligands of the [Fe(CN)6]4- unit typically coordinate to the Zn(II) ions. While octahedral coordination is common for transition metals in hexacyanometallates, zinc often exhibits an atypical tetrahedral coordination in hexagonal this compound phases. researchgate.net This tetrahedral coordination involves the zinc atom being bonded to the nitrogen ends of four cyanide ligands. researchgate.net
Influence of Ligand Type and Coordination Number on Structure
The type of ligand and the resulting coordination number are paramount in dictating the final three-dimensional structure of zinc-containing coordination frameworks. The size, shape, and donor atoms of the ligands play a crucial role. libretexts.org For example, the use of different organic ligands in conjunction with zinc ions can lead to a variety of structures, from one-dimensional chains to complex three-dimensional frameworks. mdpi.com
The coordination number of the Zn(II) ion directly impacts the connectivity of the framework. A lower coordination number, such as four (tetrahedral), will result in a different network topology compared to a higher coordination number like six (octahedral). For instance, zinc hexacyanoferrates can exist in both cubic and hexagonal forms, where the zinc atom is octahedrally or tetrahedrally coordinated, respectively. researchgate.net The interplay between the coordination number and the bridging nature of the ferrocyanide ligand gives rise to the characteristic open-framework structure of these materials.
Table 1: Coordination Environment of Zn(II) in Various Coordination Polymers
| Compound/Framework | Zn(II) Coordination Number | Coordination Geometry | Reference |
| [Zn(Hbtc)(dip)]n | 4 | Distorted Tetrahedral | mdpi.com |
| [Zn4(1,2-bdc)4(dip)4]n | 4 and 5 | Distorted Tetrahedral and Square Pyramidal | mdpi.com |
| [Zn(bdc)(4-bpdh)]n | 6 | Distorted Octahedral | mdpi.com |
| {[Zn(bdc)(4-bpdh)]·C2H5OH}n | 4 | Distorted Tetrahedral | mdpi.com |
| Hexagonal this compound | 4 | Tetrahedral | researchgate.net |
| Cubic this compound | 6 | Octahedral | researchgate.net |
Role of Defects and Vacancies in Structural Stability and Functionality
Defects and vacancies within the crystal structure of this compound can significantly impact its stability and functionality. These imperfections are often introduced during the synthesis process. In Prussian Blue analogues (PBAs) like this compound, a common type of defect is the vacancy of the [Fe(CN)6] complex, which is often occupied by coordinated water molecules. acs.org The general formula for such compounds can be represented as AxM[R(CN)6]1–y□y·nH2O, where □ represents the vacancies. acs.org
The presence of these vacancies and the associated coordinated water can have several consequences:
Structural Instability: The lattice water can gradually decompose, leading to a deterioration of the crystal structure and poor cycling stability in electrochemical applications. acs.org
Reduced Performance: Coordinated water molecules can compete with other ions for storage sites and transport pathways within the framework, thereby diminishing the material's performance in applications like ion exchange and batteries. acs.org
Strategies to mitigate the formation of these vacancies often involve controlling the crystallization rate during synthesis. acs.org The presence and concentration of defects can be characterized by techniques such as Fourier-transform infrared (FTIR) spectroscopy, which can detect the vibrational modes of coordinated water molecules. acs.org
The electrical and optical properties of materials can be intentionally or unintentionally tuned by the presence of vacancies. mdpi.com For instance, the creation of anion vacancies is a known issue in some chalcogenide semiconductors, affecting their performance. nih.gov While specific studies on the functional impact of controlled defects in this compound are an area of ongoing research, the general principles suggest that managing defect density is crucial for optimizing the material's properties for specific applications.
Metal-Ligand Interactions and Charge Transfer Phenomena
The interaction between the metal centers (Zn and Fe) and the cyanide ligands in this compound gives rise to interesting electronic properties, including charge transfer phenomena. instras.com Charge transfer (CT) transitions involve the movement of an electron from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). libretexts.org
In this compound, the relevant interactions are between the Zn(II) ions, the Fe(II) ions within the hexacyanoferrate complex, and the cyanide ligands. The cyanide ion (CN-) can act as both a σ-donor and a π-acceptor ligand.
Ligand-to-Metal Charge Transfer (LMCT): An electron can be transferred from the filled orbitals of the cyanide ligand to the empty or partially filled d-orbitals of the metal. libretexts.org
Metal-to-Ligand Charge Transfer (MLCT): In complexes with metals in low oxidation states and ligands with low-lying empty orbitals (like the π* orbitals of CN-), an electron can be excited from a metal d-orbital to a ligand orbital. libretexts.org
These charge transfer processes can be initiated by the absorption of light and are often responsible for the color of transition metal complexes. instras.comlibretexts.org The energy of these CT bands provides information about the electronic structure of the complex.
In zinc(II) complexes, where the metal ion itself is redox-inactive, charge transfer can occur between different ligands coordinated to the zinc ion, promoted by the coordination environment. mdpi.com In the case of this compound, the interaction between the zinc d-orbitals and the orbitals of the nitrogen end of the cyanide ligand, as well as the interaction between the iron d-orbitals and the carbon end of the cyanide ligand, define the electronic structure. The formation of the metal-ligand bond involves the mixing of metal and ligand orbitals, leading to new molecular orbitals. acs.org The study of these metal-ligand interactions is crucial for understanding the electrochemical and photocatalytic properties of this compound.
Ion Exchange Phenomena and Mechanisms in Zinc Ferrocyanide Materials
Cation Exchange Capabilities
Zinc ferrocyanide exhibits significant capabilities for cation exchange, a property that allows it to selectively capture certain positive ions from solutions by exchanging them with the mobile cations within its structure. This characteristic is particularly pronounced for specific ions like cesium and ammonium (B1175870), as well as other alkali metals. The efficiency and rate of this exchange are governed by complex kinetic and diffusion mechanisms.
Selective Sorption of Specific Ions (e.g., Ammonium, Cesium, Alkali Metals)
This compound demonstrates a notable selectivity in its sorption of cations. Research has consistently shown its high affinity for cesium (Cs⁺), making it a valuable material for the removal of radioactive cesium from aqueous solutions. researchgate.netmdpi.com Studies indicate that the sorption process for cesium can be described by Freundlich and Langmuir adsorption models. researchgate.net The uptake of cesium by mixed alkali-zinc ferrocyanides is considered highly promising for decontamination purposes.
The material also shows a preferential uptake of ammonium ions (NH₄⁺). smolecule.com This selectivity is attributed to the "zeolite effect," where the efficiency of sorption is related to how closely the diameter of the hydrated ion matches the dimensions of the channels within the ferrocyanide's crystal structure. mdpi.com The ammonium ion's size is very close to that of the cesium ion, explaining its favorable sorption. mdpi.com
The ion exchange process inherently involves alkali metal ions such as sodium (Na⁺) and potassium (K⁺). researchgate.net In many this compound structures, particularly mixed-metal varieties like potassium this compound (K₂Zn₃[Fe(CN)₆]₂), the potassium ions are the mobile, exchangeable cations. tandfonline.com The exchange is triggered when the material comes into contact with solutions containing other cations. researchgate.net The selectivity for alkali metal cations is influenced by the solution's pH. researchgate.net The presence of competing alkali metal ions can impact the sorption of the target ion; for instance, the presence of K⁺ and Na⁺ has been shown to decrease the adsorption rate of cesium. researchgate.netengineering.org.cn The detrimental effect of potassium is often greater than that of sodium due to the similar hydrated ionic radii of potassium (0.331 nm) and cesium (0.329 nm), leading to increased competition for exchange sites. engineering.org.cn
The general sorption affinity for some monovalent cations follows the series: Cs⁺ > Rb⁺ > K⁺ > Mg²⁺ > Na⁺ > Li⁺. sci-hub.se
Table 1: Cation Selectivity and Sorption Characteristics of this compound
| Target Ion | Observed Selectivity/Affinity | Factors Influencing Sorption | Relevant Findings |
|---|---|---|---|
| Cesium (Cs⁺) | High affinity and selectivity. researchgate.netmdpi.comengineering.org.cn | pH, presence of competing ions (K⁺, Na⁺). researchgate.netengineering.org.cn | Over 98% of ¹³⁴Cs can be removed from solutions. researchgate.net |
| Ammonium (NH₄⁺) | Preferential uptake. smolecule.com | Similar ionic size to Cs⁺ enhances sorption. mdpi.com | The presence of ammonium ions can enhance cesium recovery in some cases. |
Exchange Kinetics and Diffusion Mechanisms (e.g., Liquid Film Control, Intraparticle Diffusion)
The kinetics of ion exchange in this compound are rapid, often reaching equilibrium within an hour for cesium sorption. researchgate.net The rate-controlling step of the sorption process can be determined by several diffusion mechanisms, primarily diffusion through the liquid film surrounding the exchanger particle (liquid film control) or diffusion within the particle itself (intraparticle diffusion). cdnsciencepub.comirb.hrpageplace.de
The dominant mechanism often depends on the concentration of the exchanging ions. cdnsciencepub.compageplace.de
Liquid Film Diffusion: At lower external concentrations (e.g., around 0.001 N), the rate is typically determined by the diffusion of ions through the liquid film that envelops the exchanger particle. pageplace.debioline.org.br This initial, faster stage can be attributed to the transport of ions from the bulk solution to the external surface of the this compound particle. bioline.org.br
Intraparticle Diffusion: At higher external concentrations (e.g., around 0.3 N), the rate-limiting step is often the diffusion of ions within the exchanger's pores and channels. cdnsciencepub.compageplace.de This is the slower, gradual adsorption stage. bioline.org.br
The distinction between these mechanisms can be analyzed using kinetic models. Plots of fractional attainment of equilibrium (F) versus time (t) can indicate the governing process. For instance, non-linear plots of log(1-F) vs. t are evidence of a particle-diffusion-controlled mechanism. cdnsciencepub.com Multi-linear plots of the amount of substance sorbed (Qt) versus the square root of time (t⁰⁵) suggest that both film diffusion and intraparticle diffusion are involved in the process. bioline.org.br
Studies on various ions have confirmed these behaviors. For the sorption of some detergent ions, the slowest step at higher concentrations was found to be diffusion within the exchanger particles. cdnsciencepub.com Similarly, the kinetics of silver ion fixation on this compound were very fast, too rapid in some cases to be interpreted by simple models, but could be interpreted by intracrystalline diffusion in others. tandfonline.comtandfonline.com
Table 2: Kinetic Models and Diffusion Mechanisms in this compound
| Kinetic Model/Mechanism | Description | Conditions for Dominance | Experimental Evidence |
|---|---|---|---|
| Liquid Film Diffusion | Rate is controlled by ion transport through the liquid layer surrounding the particle. ijcce.ac.ir | Generally at low external solute concentrations. pageplace.de | The first, steeper section in multi-linear kinetic plots. bioline.org.br |
Anion Exchange Properties
While predominantly known for its cation exchange capabilities, research has shown that this compound also possesses anion exchange properties. cdnsciencepub.com A study determined the anion exchange capacity of a this compound gel to be 0.14 mequiv. g⁻¹, significantly lower than its cation exchange capacity of 4.65 mequiv. g⁻¹. cdnsciencepub.com This dual-exchange capability, though weighted heavily toward cations, allows the material to interact with a broader range of ionic species. For instance, "metal ferrocyanide-anion exchange resins" have been developed that combine the properties of both materials, enabling the simultaneous adsorption of species like radiocesium (a cation) and radioiodine (an anion). researchgate.net
Influence of pH, Temperature, and Co-existing Ions on Exchange Efficiency
The efficiency of ion exchange in this compound is sensitive to several environmental factors, including the pH of the solution, the operating temperature, and the presence of other ions that can compete for exchange sites.
Influence of pH: The pH of the solution can significantly impact sorption capacity. For cesium, this compound is effective over a wide pH range, from 1 to 10. researchgate.net However, in highly acidic solutions (e.g., 3M HNO₃), the capacity can decrease dramatically. The sorption of other ions, like Cr(VI), is also pH-dependent, with removal increasing as pH decreases. nih.gov For some systems, a decrease in rejection rate at low pH might be caused by the competing adsorption of H⁺ ions. engineering.org.cn
Influence of Temperature: Studies on cesium adsorption have shown no significant differences in efficiency at temperatures ranging from 0 to 50°C, indicating a degree of thermal stability in its sorption performance. researchgate.net However, for other systems, increasing temperature can enhance the rate of diffusion. cdnsciencepub.com
Influence of Co-existing Ions: The presence of competing ions, particularly those with similar properties to the target ion, can reduce exchange efficiency. As mentioned, Na⁺ and especially K⁺ ions are known to interfere with and decrease the adsorption rate of cesium due to their similar ionic radii and competition for the same exchange sites. researchgate.nettandfonline.comengineering.org.cn Conversely, the presence of ions like Ca²⁺, Fe³⁺, Mg²⁺, HCO₃⁻, CO₃²⁻, Cl⁻, and SO₄²⁻, even at concentrations 1000 times higher than those in groundwater, showed no significant effect on cesium adsorption. researchgate.net
Structural Transformations Induced by Ion Exchange
The process of ion exchange can induce significant structural transformations in this compound materials. A notable change is the transition from a non-crystalline (amorphous) to a crystalline state upon exchange with alkali ions. researchgate.net This transformation can be detected using X-ray diffraction and serves as an indicator that the ion exchange process has been activated. researchgate.net
In the case of cesium fixation on simple this compound (as opposed to mixed alkali-zinc ferrocyanides), the exchange mechanism is a more complex phenomenon that involves the release of some zinc ions and a corresponding structural change in the crystal lattice. tandfonline.commdpi.com This is in contrast to the exchange on mixed ferrocyanides, where monovalent ions are exchanged with no major structural alteration. tandfonline.com The composition of the final product after ion exchange can also vary, sometimes leading to the formation of a core-shell structure where the shell and core have different compositions. acs.org
Regenerative Aspects and Reusability in Ion Exchange Processes
The ability to regenerate and reuse ion exchange materials is crucial for their practical and economic viability. This compound can be regenerated, allowing for the recovery of sorbed ions and the restoration of the material for subsequent use. Eluents such as nitric acid (HNO₃) and ammonium nitrate (B79036) (NH₄NO₃) have been shown to be effective for desorbing cesium from zinc and copper ferrocyanides. akjournals.com For example, a this compound-based sorbent can be used in a sorption-regeneration cycle where a 5M solution of NH₄NO₃ is used as the eluent, achieving an elution efficiency for Cs-137 that exceeds 95% in dynamic conditions. researchgate.net
The regeneration process can sometimes involve oxidation of the ferrocyanide. For instance, using hydrogen peroxide or concentrated nitric acid can oxidize the ferrocyanide group to ferricyanide (B76249), facilitating the removal of the captured radionuclide. researchgate.net In some applications, the solution used to strip the captured ions can be repurposed; for example, an acidic solution used to recover zinc from an ion exchange material can be neutralized and used as a replenishment solution for zinc plating baths. jhuapl.edu
Catalytic Properties and Reaction Mechanisms of Zinc Ferrocyanide
Heterogeneous Catalysis by Zinc Ferrocyanide and its Composites
This compound, a type of double metal cyanide (DMC), and its composites have emerged as versatile and efficient heterogeneous catalysts in a variety of organic transformations. These materials are noted for their high surface area, tunable acidity and basicity, and reusability, making them attractive for industrial applications. smolecule.com The catalytic activity often originates from the Lewis acidic nature of the unsaturated Zn2+ sites. mdpi.com
Transesterification Reactions for Biofuel Production
This compound-based catalysts have demonstrated significant potential in the production of biodiesel through the transesterification of triglycerides and esterification of free fatty acids (FFAs). repec.orgbrandeis.edu These solid acid catalysts offer an advantage over homogeneous catalysts by simplifying the purification process of the resulting biodiesel.
Researchers have synthesized Fe-Zn double-metal cyanide complexes that are highly active for the simultaneous transesterification of triglycerides and esterification of FFAs. repec.orgbrandeis.edu These catalysts, prepared by reacting potassium ferrocyanide and zinc chloride, can achieve a biodiesel yield of up to 98% under optimal conditions and can be reused for multiple batches with over 90% recovery. repec.orgbrandeis.edu The catalytic activity is attributed to the presence of unsaturated Zn2+ Lewis acid sites. mdpi.com The water-resistant nature of some of these catalysts is linked to their amorphous structure, which imparts surface hydrophobicity. repec.orgbrandeis.edu
In one study, a this compound nano-composite catalyst was synthesized and used for the transesterification of Jatropha oil. smolecule.comjocet.org This catalyst, which possessed a high basicity, was effective in converting the oil to biodiesel. jocet.org The catalyst exhibited a high surface area and a sharp cube-shaped structure. researchgate.net Using this catalyst, a maximum Jatropha oil conversion of 94.5% was achieved. researchgate.netresearchgate.net The catalyst could also be recovered and reused up to five times with only a slight loss in activity, which was attributed to the deposition of reaction products on the active sites and pore blockage. researchgate.netresearchgate.net
Table 1: Performance of this compound Catalysts in Transesterification
| Catalyst | Feedstock | Yield/Conversion | Reusability | Reference |
| Fe-Zn double-metal cyanide | High-acid-value oil | 98% yield | >90% recovery after 10 batches | repec.orgbrandeis.edu |
| This compound nano-composite | Jatropha oil | 94.5% conversion | Reusable for 5 cycles | researchgate.netresearchgate.net |
| This compound nano-composite | Jatropha oil | >94% conversion | Reusable multiple times | smolecule.com |
Hydrogen Generation through Methanolysis of Borohydrides
This compound and its composites have been investigated as effective catalysts for hydrogen generation from the methanolysis of sodium borohydride (B1222165) (NaBH4). mdpi.comcitedrive.com This reaction is a promising method for on-demand hydrogen production for various applications.
A composite catalyst comprising this compound and carbon nanotubes (CNTs) has been shown to significantly enhance the methanolysis of NaBH4. mdpi.comcitedrive.com The CNTs provide a large surface area and high electrical conductivity, which promotes the uniform distribution of the this compound. mdpi.com In a study, this composite catalyst demonstrated a remarkable hydrogen generation rate of 51,480 mL min⁻¹ g⁻¹ at 298 K. mdpi.comcitedrive.com The activation energy for this reaction was found to be 24.14 kJ mol⁻¹, which is lower than that of many other catalysts used for the same purpose. mdpi.comcitedrive.comresearchgate.net The proposed mechanism suggests that zinc ions interact with species like B(OCH3)4−, promoting the formation of reactive intermediates and thereby enhancing the reaction kinetics. mdpi.com The catalyst also showed good reusability over four cycles. citedrive.com
Table 2: Hydrogen Generation Rates using this compound-Carbon Nanotube Catalyst
| Catalyst Weight (mg) | Hydrogen Generation Rate (mL min⁻¹ g⁻¹) |
| 10 | 51,480 |
| 20 | 27,360 |
| 25 | 6,856 |
| 30 | 5,355 |
| Data from a study on the methanolysis of 250 mg NaBH₄ at 298 K. mdpi.com |
Hydroamination Reactions
Double metal cyanide (DMC) catalysts, including zinc-based varieties, have been utilized as heterogeneous catalysts for hydroamination reactions. researchgate.net Hydroamination, the addition of an amine to an unsaturated compound like an alkene or alkyne, is a highly atom-economical method for forming C-N bonds, which are prevalent in many biologically active molecules. numberanalytics.com
Zn-Co double metal cyanide materials have proven to be effective catalysts for intermolecular hydroaminations. researchgate.net The catalytic performance is influenced by the synthesis procedure, with the best results observed for catalysts with a cubic structure, an excess of Zn2+, and nanosized particles. researchgate.net Detailed studies have revealed the presence of coordinative vacancies around the zinc ions, which are believed to be the active sites. researchgate.net These DMC catalysts are truly heterogeneous, thermally stable, and reusable. researchgate.net They have been successfully applied to the hydroamination of both aromatic and aliphatic alkynes with various amines. researchgate.net
CO2 Fixation and Copolymerization
Zinc-containing double metal cyanide complexes have been identified as effective catalysts for the copolymerization of carbon dioxide (CO2) and epoxides to produce polycarbonates. mun.caresearchgate.netresearchgate.net This process represents a valuable method for CO2 utilization.
Early patents indicated that double metal cyanides composed of zinc hexacyanoferrate could copolymerize CO2 and epoxides, with the epoxide activation occurring at the zinc center. mun.ca More recent research has focused on optimizing these catalysts. For instance, Co-Zn DMCs have shown high efficiency, producing up to 7488 g of polymer per gram of catalyst for the copolymerization of CO2 and propylene (B89431) oxide. researchgate.net The insertion of CO2 into the polymer chain is significantly influenced by the amount of catalyst used and the reaction temperature. researchgate.net Zinc-based catalysts have also been developed for the alternating copolymerization of epoxides and CO2, leading to polycarbonates with narrow molecular weight distributions, indicative of a living polymerization process. nih.gov
Photocatalytic Applications
Degradation of Organic Pollutants and Dyes
Zinc-based cyanide complexes, particularly in the form of ferrites and related composites, are utilized as photocatalysts for the degradation of organic pollutants and dyes in water. mdpi.comnih.gov Photocatalysis involves the generation of highly reactive species, such as hydroxyl radicals, upon irradiation with light, which then break down organic molecules. mdpi.comnih.gov
Zinc ferrite (B1171679) (ZnFe2O4), which can be conceptually linked to this compound, is a promising photocatalytic material due to its high stability, narrow bandgap (around 1.9 eV), and magnetic properties that allow for easy recovery. mdpi.com Its ability to absorb a significant portion of the visible light spectrum makes it more efficient in utilizing solar energy compared to wide-bandgap semiconductors like TiO2 and ZnO. mdpi.com The photocatalytic mechanism involves the excitation of electrons from the valence band to the conduction band, creating electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species that degrade pollutants. mdpi.com The efficiency of zinc ferrite can be further enhanced by forming composites with other materials, such as polypyrrole, which can act as a photosensitizer and facilitate charge separation. mdpi.com
Mechanisms of Photocatalytic Activity
The photocatalytic activity of a semiconductor, such as compounds related to this compound, is initiated by the absorption of light energy equal to or greater than its bandgap energy. This process excites an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving behind a positively charged hole (h⁺) in the valence band. rsc.orgmdpi.com These charge carriers, if successfully separated, migrate to the catalyst's surface and initiate redox reactions with adsorbed molecules. rsc.org
The primary mechanism involves the generation of highly reactive oxygen species (ROS). researchgate.netresearchgate.net The photogenerated electrons in the conduction band typically react with adsorbed molecular oxygen (O₂) to produce superoxide (B77818) radical anions (•O₂⁻). mdpi.com Concurrently, the holes in the valence band can oxidize water molecules (H₂O) or hydroxide (B78521) ions (OH⁻) to generate hydroxyl radicals (•OH). mdpi.comresearchgate.net
Excitation: Catalyst + hν → e⁻ (CB) + h⁺ (VB)
Superoxide Formation: e⁻ + O₂ → •O₂⁻
Hydroxyl Radical Formation: h⁺ + H₂O → •OH + H⁺
Degradation: Organic Pollutants + (•OH, •O₂⁻) → Degradation Products
Studies on related materials like zinc ferrite (ZnFe₂O₄) and other metal-containing semiconductors confirm that hydroxyl radicals and holes are often the primary species responsible for the degradation process in photocatalysis. nih.govmdpi.com The efficiency of this mechanism is critically dependent on suppressing the recombination of the electron-hole pairs, allowing more charge carriers to participate in the surface reactions.
Structure-Activity Relationships in this compound Catalysts
The catalytic efficacy of this compound is not merely a function of its chemical composition but is profoundly influenced by its physical architecture and surface characteristics. The relationship between the catalyst's structure and its activity is a critical area of research, focusing on how properties like surface area, porosity, active site availability, and compositional changes dictate its performance.
Role of Surface Area, Porosity, and Active Sites
The catalytic activity of this compound is directly linked to its textural properties, specifically its surface area, porosity, and the number of available active sites. researchgate.net A larger surface area and well-developed porosity are crucial for enhancing catalytic performance. rsc.org
Surface Area and Active Sites: A high specific surface area provides a greater number of exposed active sites for reactant molecules to adsorb and interact. rsc.org For instance, a this compound nano-composite catalyst synthesized for transesterification reactions exhibited a high BET surface area of 125 m²/g, which correlated with a high conversion rate of 94.5%. researchgate.netrepec.org Conversely, the agglomeration of catalyst particles can reduce the effective surface area and the number of active sites, thereby limiting catalytic activity. mdpi.com Supporting the catalyst on materials like carbon nanotubes (CNTs) can prevent aggregation and maintain a high active surface area. mdpi.com
Porosity: The pore structure of a catalyst is vital for its function. Hierarchical porous structures, which contain a combination of micropores, mesopores, and macropores, are particularly advantageous. rsc.orgrsc.org
Micropores (<2 nm): These small pores are especially effective at increasing the specific surface area and confining active sites. rsc.orgrsc.org
Mesopores (2-50 nm): They act as channels that enhance the accessibility of the active sites located within the micropores and facilitate mass transfer of reactants and products. rsc.org
A study on a this compound nano-composite found it to have a Type IV isotherm with an H3 hysteresis loop, characteristic of mesoporous materials, with a pore volume of 0.1395 cm³/g. researchgate.netrepec.org The loss of catalytic activity after repeated use was attributed to the blockage of these pores and the deposition of reaction products on the active sites, highlighting the importance of a robust and accessible pore network. researchgate.netrepec.org
| Parameter | Value |
|---|---|
| BET Surface Area | 125 m²/g |
| Pore Volume | 0.1395 cm³/g |
| Isotherm Type | Type IV |
| Jatropha Oil Conversion | 94.5% |
Influence of Compositional Modifications and Doping
Altering the composition of this compound, either by creating composites or through elemental doping, is a key strategy to enhance its catalytic activity. These modifications can improve structural stability, increase the number of active sites, and modify the electronic properties of the catalyst.
Compositional Modifications (Composites): One effective approach is to create composite materials. For example, a catalyst composed of this compound and carbon nanotubes (CNTs) was developed for hydrogen generation from sodium borohydride. mdpi.com The CNTs serve as a support material, providing a large surface area and preventing the agglomeration of the this compound particles. mdpi.com This composite structure ensures a more effective distribution of ions and a suitable active surface, leading to enhanced catalytic performance. mdpi.com The Zn₃[Fe(CN)₆]₂-CNT catalyst demonstrated a significantly high hydrogen generation rate of 51,480 mL min⁻¹ g⁻¹. mdpi.com
Doping: The introduction of other metal ions (doping) into the catalyst's structure can act as a powerful tool to modify its properties. In related iron-based catalysts, the introduction of zinc has been shown to increase catalytic activity and selectivity for certain reactions. mdpi.com Zinc can act as a structural promoter, increasing the dispersion of the primary metal particles and creating more active centers. mdpi.com For instance, doping iron-based catalysts with zinc for CO₂ hydrogenation led to the formation of a mixed ZnFe₂O₄ phase, which promoted the formation of active iron carbide sites and thereby increased hydrocarbon production. mdpi.com Similarly, doping zinc oxide (ZnO) with iron was found to enhance the interaction between the support and platinum nanoparticles, preventing sintering and improving catalytic activity for CO oxidation. rsc.org These findings suggest that doping this compound with other metals could be a viable strategy to tune its electronic structure and boost its catalytic performance for specific applications.
| Catalyst System | Modification | Effect | Application | Reference |
|---|---|---|---|---|
| This compound-CNT | Composite with Carbon Nanotubes | Prevents agglomeration, increases active surface area | Hydrogen Generation | mdpi.com |
| Fe-based catalyst | Doping with Zinc | Increases activity and selectivity by promoting active site formation | CO₂ Hydrogenation | mdpi.com |
| Pt on ZnO | Doping ZnO support with Iron | Enhances metal-support interaction, improves activity | CO Oxidation | rsc.org |
Electrochemical Performance and Energy Storage Applications
Zinc Ferrocyanide as Cathode Material in Advanced Batteries
The unique crystal structure of this compound (ZnHCF) allows for the reversible intercalation of various charge carriers, making it a versatile cathode material for several next-generation battery technologies.
Aqueous zinc-ion batteries (ZIBs) are considered a promising technology for large-scale energy storage due to their low cost, inherent safety, and environmental friendliness. nih.govoaepublish.com this compound has been extensively investigated as a cathode material in ZIBs. nih.govscielo.br
The electrochemical performance of ZnHCF in ZIBs is characterized by the insertion and extraction of zinc ions into its crystal lattice. nih.govscielo.br The redox reaction typically involves the Fe²⁺/Fe³⁺ couple within the ferrocyanide complex. rsc.org ZnHCF cathodes have demonstrated specific capacities ranging from 65.4 mAh g⁻¹ to 71.2 mAh g⁻¹ at various current densities. nih.govacs.org For instance, at a current density of 100 mA g⁻¹, a specific capacity of 71.2 mAh g⁻¹ has been reported. nih.govacs.org The operating voltage is typically around 1.7 V versus a Zn/Zn²⁺ anode. nih.gov
However, the cycling stability of pure ZnHCF can be a challenge, with some studies reporting capacity fading due to structural changes and dissolution of the material. nih.govcsic.es To address this, researchers have explored strategies such as doping the ZnHCF structure. For example, substituting a portion of the zinc with manganese has been shown to improve stability, although it may lead to a decrease in specific capacity. csic.esmdpi.com Another approach involves modifying the electrolyte, such as by adding NiSO₄ to the ZnSO₄ electrolyte, which has been shown to enhance the specific capacity and Coulombic efficiency. nih.govacs.org
The morphology of the ZnHCF material also plays a crucial role in its electrochemical performance. nih.gov Nanostructured materials, such as those synthesized with the assistance of citric acid to create a higher specific surface area, have shown improved performance. rsc.org
Here is a data table summarizing the electrochemical performance of this compound in Aqueous Zinc-Ion Batteries:
| Parameter | Value | Conditions | Reference |
| Specific Capacity | 71.2 mAh g⁻¹ | 100 mA g⁻¹ | nih.govacs.org |
| Specific Capacity | 66.7 mAh g⁻¹ | 300 mA g⁻¹ | acs.org |
| Specific Capacity | 58.2 mAh g⁻¹ | 1 A g⁻¹ | acs.org |
| Redox Voltage | ~1.7 V vs. Zn/Zn²⁺ | - | nih.gov |
| Coulombic Efficiency | ~93% | With Ni-containing electrolyte | nih.govacs.org |
The versatile framework of this compound also allows for the intercalation of other ions besides zinc, making it a candidate for magnesium-ion, lithium-ion, and sodium-ion batteries.
Sodium-Ion Batteries: this compound has been investigated as a solid electrolyte in solid-state sodium-ion batteries. mdpi.com Materials with a garnet-type zinc hexacyanoferrate framework have demonstrated superionic behavior, with Na₂Zn₃[Fe(CN)₆]₂ achieving an ionic conductivity of up to 0.21 mS/cm at room temperature. mdpi.com In aqueous zinc-sodium hybrid batteries, ferric ferricyanide (B76249) (FeFe(CN)₆) cathodes have shown a high specific capacity of 162.5 mAh g⁻¹ with excellent cycling stability, where Na⁺ ion insertion is the primary process. rsc.org
Lithium-Ion and Potassium-Ion Batteries: Garnet-type zinc hexacyanoferrates have also been synthesized as solid electrolytes for lithium and potassium ions. mdpi.com However, their ionic conductivities were found to be lower than the sodium-containing analogue. mdpi.com The thermal stability of these materials also varies, with Li- and Na-containing zinc ferrocyanides showing degradation starting at 150 °C. mdpi.com
Magnesium-Ion Batteries: Symmetric batteries using titanium hexacyanoferrate have been tested in aqueous Mg-ion electrolytes, demonstrating a discharge capacity of around 30 mAhg⁻¹ at a C/5 rate. researchgate.net This suggests the potential for using similar hexacyanoferrate structures, like this compound, in magnesium-ion systems, although more research is needed.
Zinc-ferricyanide redox flow batteries (RFBs) are a promising technology for large-scale energy storage. researchgate.netrsc.org In these systems, energy is stored in liquid electrolytes that are pumped through electrochemical cells. The zinc-ferricyanide system typically uses a zinc anode and a ferrocyanide/ferricyanide redox couple in the catholyte. researchgate.netrsc.org
The working principle involves the plating and stripping of zinc at the negative electrode and the oxidation and reduction of the iron-cyanide complex at the positive electrode. rsc.org Alkaline electrolytes are often used to achieve a high reduction potential for the Zn/Zn²⁺ couple. rsc.org However, challenges such as zinc dendrite formation, which can cause short circuits, and the limited solubility of ferrocyanide in strongly alkaline conditions need to be addressed. researchgate.netmdpi.com
Researchers have developed various strategies to improve the performance of zinc-ferricyanide RFBs. Using a lithium-based supporting electrolyte (LiOH) has been shown to significantly increase the solubility of ferrocyanide, leading to higher energy densities. researchgate.net A zinc-ferricyanide flow battery with a LiOH-based electrolyte demonstrated a stable charge energy of approximately 72 Wh L⁻¹ over 4200 cycles. researchgate.net Another approach involves using a mild alkaline electrolyte (pH 12) to mitigate dendrite formation and improve calendar life. researchgate.net Furthermore, redox mediators have been used in the anolyte to react with "dead zinc" and recover lost capacity, leading to enhanced cycling stability. rsc.org
Mg-Ion, Li-Ion, and Na-Ion Battery Systems
Supercapacitor Applications
This compound and its composites have shown potential as electrode materials for supercapacitors, which are energy storage devices known for their high power density and long cycle life. acs.orgrsc.org The performance of these materials is attributed to their high specific surface area and the redox activity of the transition metal ions.
In one study, a trimetallic Prussian blue analogue, Zn₀.₀₄Co₀.₀₆-PBA, achieved a specific capacitance of 203 F g⁻¹ at 1 mA/cm². acs.org An asymmetric supercapacitor device using this material as the cathode delivered an energy density of 2.13 W h kg⁻¹ and a power density of 76.75 W kg⁻¹. acs.org Another study on organic molecule-stabilized nickel ferrocyanide (NFC) nanoparticles reported a specific capacitance of 298 F g⁻¹ at 6 A g⁻¹ in a three-electrode system. rsc.org An asymmetric device fabricated with this NFC material delivered a specific energy of 44 W h kg⁻¹ and a specific power of 6067 W kg⁻¹. rsc.org
The electrochemical properties of zinc oxide-based composites, which can be a component in these systems, are influenced by mechanisms such as the electrochemical reactions of the nanostructures and the reactions of redox probes like ferricyanide on the electrode surface. acs.orgresearchgate.net
Here is a data table summarizing the performance of this compound-based materials in Supercapacitors:
| Material | Specific Capacitance | Current Density | Energy Density | Power Density | Reference |
| Zn₀.₀₄Co₀.₀₆-PBA | 203 F g⁻¹ | 1 mA/cm² | 2.13 W h kg⁻¹ | 76.75 W kg⁻¹ | acs.org |
| Nickel Ferrocyanide | 298 F g⁻¹ | 6 A g⁻¹ | 44 W h kg⁻¹ | 6067 W kg⁻¹ | rsc.org |
| Zinc PBA | 77 F g⁻¹ | 1 mA/cm² | - | - | acs.org |
Electrochemical Reaction Mechanisms and Ion (De)intercalation Processes
The fundamental electrochemical process in this compound-based energy storage systems is the reversible (de)intercalation of ions into the host structure, coupled with the redox reaction of the transition metal. nih.govnih.gov
In aqueous ZIBs, the primary mechanism involves the insertion and extraction of Zn²⁺ ions. nih.gov The reaction at the cathode can be represented as: K₂Zn[Fe(CN)₆] + xZn²⁺ + 2xe⁻ ↔ K₂Zn₁₊ₓ[Fe(CN)₆]
The charging process reverses these reactions. rsc.org
For other ion systems, such as Na-ion batteries, the mechanism involves the insertion and extraction of Na⁺ ions into the this compound framework. rsc.orgmdpi.com
Stability and Degradation Mechanisms in Electrochemical Environments
The stability of this compound in electrochemical environments is a critical factor for the long-term performance of energy storage devices. Several degradation mechanisms have been identified.
In aqueous ZIBs, structural instability and dissolution of the cathode material can lead to capacity fade. csic.esresearchgate.net For instance, manganese hexacyanoferrate, a related compound, is known to suffer from manganese dissolution in aqueous environments. mdpi.com Zinc doping has been explored as a strategy to enhance structural stability. csic.esmdpi.com The formation of "dead zinc" and dendrites on the zinc anode is another significant challenge, particularly in redox flow batteries, which can lead to capacity loss and cell failure. rsc.orgmdpi.com
In alkaline zinc-ferricyanide RFBs, the stability of the ferrocyanide/ferricyanide couple is crucial. Studies have shown that in strongly alkaline solutions (pH 14), ferricyanide can be chemically reduced by the graphite (B72142) electrode, leading to a charge imbalance and capacity decay. researchgate.netchemrxiv.org Furthermore, at high pH, ferricyanide can undergo a slow ligand exchange reaction where cyanide (CN⁻) is replaced by hydroxide (B78521) (OH⁻), which can lead to the irreversible decomposition of the complex. researchgate.netchemrxiv.org However, other research suggests that if protected from light, the ferri-/ferrocyanide anion is structurally stable at pH values up to 14, and the apparent capacity fade is due to the chemical reduction of ferricyanide to ferrocyanide. researchgate.netosti.gov
The stability of the membrane separating the anolyte and catholyte is also critical, especially in the highly alkaline environments of some RFBs. rsc.org The hydrocarbon polymer backbone of some membranes can deteriorate under these conditions. rsc.org
Structural Integrity during Cycling
The structural stability of this compound (ZnHCF), a type of Prussian blue analogue (PBA), is a critical factor for its application as a cathode material in aqueous zinc-ion batteries (ZIBs). nih.gov While offering a desirable open framework for ion intercalation, ZnHCF can undergo reversible phase transitions and electrochemical decomposition during galvanostatic cycling, which may lead to capacity fading. nih.gov
Research indicates that unmodified ZnHCF can exhibit poor cyclic stability, decomposing during the charge-discharge process. nih.gov For instance, in a 2 M Zinc Sulfate electrolyte, pure ZnHCF shows a rapid increase in capacity for the first 10 cycles, followed by a more gradual increase, but ultimately suffers from fast decline in subsequent cycles. nih.govacs.org This instability is often linked to structural changes and the dissolution of the cathode material. csic.es
To enhance structural integrity, several strategies have been developed. One effective approach is the creation of nanocomposites. Incorporating multi-walled carbon nanotubes (MWCNTs) with ZnHCF has been shown to significantly improve cycling stability. The interpenetrating network of MWCNTs helps to accommodate the large volume changes that occur during cycling, thereby maintaining the electrode's structural integrity. scielo.brscielo.br This composite structure facilitates the diffusion of zinc ions and provides a small resistance for the electrode. scielo.br In a comparative study over 200 cycles, a pure ZnHCF film had a capacity retention of only 0.87%, whereas a ZnHCF/MWCNTs composite film demonstrated a much higher retention of 55.77%. scielo.brscielo.br
Another strategy involves doping the material. Introducing zinc into the structure of related manganese hexacyanoferrate (MnHCF) induces a change from a purely cubic to a mixed-phase structure including a rhombohedral phase. mdpi.com This rhombohedral phase is associated with greater stability because the structural changes from the insertion and de-insertion of Zn²⁺ ions are less severe, leading to superior capacity retention. csic.esmdpi.com The cuboctahedral shape of zinc-based PBAs has also been noted to provide greater stability during cycling. csic.es
| Electrode Material | Number of Cycles | Capacity Retention (%) | Coulombic Efficiency (%) | Source |
|---|---|---|---|---|
| ZnHCF Film | 200 | 0.87 | 92.55 | scielo.br, scielo.br |
| ZnHCF/MWCNTs Film | 200 | 55.77 | 99.58 | scielo.br, scielo.br |
Dissolution of Metal Ions and Strategies for Mitigation
A significant challenge for hexacyanoferrate-based cathodes, particularly manganese-containing analogues in aqueous electrolytes, is the dissolution of transition metal ions from the cathode structure during cycling. csic.esmdpi.com For manganese hexacyanoferrate (MnHCF), the material can suffer from structural instability that leads to the formation of new zinc-rich phases and the eventual dissolution of the cathode material. csic.es This process involves the dissolution of Mn²⁺ ions into the electrolyte, which are then replaced by zinc ions, causing a gradual decay in the battery's capacity. researchgate.net This substitution alleviates spatial resistance but ultimately compromises the electrochemical performance. researchgate.net
Strategies to mitigate this dissolution primarily focus on stabilizing the cathode's structure and interface with the electrolyte. researchgate.net These approaches include ion doping, creating protective coatings, and modifying the electrolyte. researchgate.net
Ion Doping: A key strategy to enhance structural stability and prevent dissolution is doping the material with other metal ions. researchgate.net Zinc doping in MnHCF has proven effective. By substituting some of the manganese with zinc, the resulting structure shows improved stability and capacity retention. csic.esmdpi.com While this can lead to a lower initial specific capacity compared to pure MnHCF, the trade-off is significantly better cycling stability. csic.es The presence of zinc helps to create a more robust framework that is less prone to dissolution and the severe structural changes that occur during zinc ion intercalation and deintercalation. csic.es
Electrolyte Modification: Adding suitable metal ions to the electrolyte can create an in situ doping effect. acs.org These ions can alter the dissolution and recombination of the active materials through redox reactions, thereby enhancing the electrode's stability. acs.org For example, introducing a small amount of Nickel Sulfate (NiSO₄) into the Zinc Sulfate electrolyte has been shown to significantly improve the stability of the ZnHCF cathode. nih.govacs.org
Nanocomposites: As mentioned previously, hybridizing the cathode material with conductive elements like carbon nanotubes can also be considered a mitigation strategy. The carbon network not only improves conductivity but also physically reinforces the structure, which can help prevent the dissolution of the active material. researchgate.net
Role of Electrolyte Chemistry and Additives
In aqueous ZIBs, the electrolyte typically consists of zinc salts like Zinc Sulfate (ZnSO₄) or Zinc Chloride (ZnCl₂) dissolved in water. oaepublish.com While these aqueous systems offer high ionic conductivity and safety, they are prone to issues like zinc dendrite growth and hydrogen evolution at the anode. oaepublish.comehu.es The chemistry of the electrolyte directly impacts the stability of the ZnHCF cathode. For instance, in a standard 2 M ZnSO₄ electrolyte, ZnHCF can suffer from low initial Coulombic efficiencies due to side reactions occurring within the electrolyte's narrow stable electrochemical window. nih.govacs.org
The introduction of electrolyte additives is a highly effective strategy to address these challenges. oaepublish.com Additives can modify the bulk properties of the electrolyte and, crucially, influence the electrode-electrolyte interface. oaepublish.com For ZnHCF cathodes, adding 10 wt% Nickel Sulfate (NiSO₄) to the 2 M ZnSO₄ electrolyte has demonstrated remarkable improvements. nih.govacs.org The Ni²⁺ ions in the electrolyte lead to higher specific capacity (increasing from 66.7 mAh g⁻¹ to 71.2 mAh g⁻¹ at 100 mA g⁻¹), better Coulombic efficiency (93%), and excellent cycling stability with no significant capacity decay after 150 cycles. nih.govacs.org The presence of nickel shifts the redox voltage to a lower potential, which helps to avoid serious side reactions at higher voltages. acs.org
In the context of zinc-ferricyanide flow batteries, electrolyte chemistry is critical for solubility and stability. Alkaline electrolytes, such as Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), are often used. rsc.org However, the solubility of ferrocyanide salts is limited in highly alkaline conditions. researchgate.net Research has shown that using a lithium-based supporting electrolyte (LiOH) can significantly increase the solubility of ferrocyanide, enabling a much higher energy density. researchgate.net Additives are also used in these systems to suppress the formation of zinc dendrites on the anode, with substances like ammonium (B1175870) chloride being used in near-neutral solutions. mdpi.com
| Electrolyte | Current Density (mA g⁻¹) | Specific Capacity (mAh g⁻¹) | Cycling Stability | Source |
|---|---|---|---|---|
| 2 M ZnSO₄ | 100 | 66.7 | Fast decline in a few cycles | acs.org, nih.gov |
| 2 M ZnSO₄ + 10 wt% NiSO₄ | 100 | 71.2 | ~100% capacity retention after 150 cycles | acs.org, nih.gov |
Environmental Remediation Strategies Utilizing Zinc Ferrocyanide
Removal of Inorganic Pollutants
Zinc ferrocyanide and its analogues have been extensively studied for their capacity to sequester inorganic contaminants, including radioactive elements and excess nutrients from wastewater.
This compound is a highly effective adsorbent for the removal of radioactive cesium (Cs) from aqueous solutions. researchgate.net Studies have shown that it can remove over 98% of ¹³⁴Cs from solutions, with the adsorption process being rapid, often reaching equilibrium within an hour. researchgate.net The efficiency of this compound in cesium uptake is attributed to its high affinity for cesium ions, which can be incorporated into its crystal structure. researchgate.net This process is effective over a wide pH range, typically from 1 to 10. researchgate.net The presence of other common ions in groundwater, such as Ca²⁺, Fe³⁺, and Mg²⁺, does not significantly hinder the adsorption of cesium, highlighting its selectivity. researchgate.net However, the presence of potassium (K⁺) or sodium (Na⁺) ions can decrease the adsorption rate. researchgate.net
Composite materials incorporating this compound have also been developed to enhance its practical application. For instance, this compound loaded onto a geopolymer has demonstrated a cesium removal efficiency of over 99%. researchgate.net Similarly, composite beads made of calcium alginate, this compound, and Cyanex 272 have shown excellent selectivity for both cesium and cobalt ions. nih.gov
Key Research Findings:
this compound can remove over 98% of ¹³⁴Cs from solutions. researchgate.net
The adsorption equilibrium is typically reached within one hour. researchgate.net
The optimal pH range for cesium adsorption is between 1 and 10. researchgate.net
An in-situ electrochemical synthesis method for cesium this compound precipitate achieved a removal rate of 99.42%. researchgate.net
Potassium zinc hexacyanoferrate used in an adsorption-microfiltration process achieved a cesium removal of 98.7%. researchgate.net
Table 1: Cesium Adsorption Efficiency of this compound and its Composites
This compound exhibits a remarkable and preferential uptake of ammonium (B1175870) ions (NH₄⁺) from aqueous solutions. nih.gov This selectivity is attributed to the open framework structure of the resulting compound, which provides ample space for hydrogen-bonded ammonium ions. nih.gov Research has shown that this compound can effectively take up ammonium ions even in the presence of other cations like potassium. nih.gov When this compound is exposed to a solution containing ammonium chloride, it converts to Zn₃(NH₄)₂[Fe(CN)₆]₂·xH₂O. nih.gov
This property makes this compound a promising material for the removal of ammonia (B1221849) from wastewater, a significant environmental concern. A synthesized de-ammonium material, Na₂ZnFe(CN)₆, demonstrated a high equilibrium adsorption capacity for ammonia nitrogen, reaching 58.5 mg/g in deionized water and maintaining 92% of this capacity in actual water bodies. google.com This indicates its excellent performance and high selectivity for ammonium ions in complex aqueous environments. google.com
Key Research Findings:
this compound preferentially adsorbs ammonium ions over potassium ions. nih.gov
The de-ammonium material Na₂ZnFe(CN)₆ has an adsorption capacity of 58.5 mg/g for ammonia nitrogen. google.com
Composite beads of polyether-sulfone coated zinc-hexacyanoferrate show a high adsorption capacity for NH₄⁺ in seawater. researchgate.net
Table 2: Ammonium Adsorption by this compound-Based Materials
Prussian blue analogues, a class of compounds to which this compound belongs, are effective adsorbents for various heavy metal ions. rsc.orgdiva-portal.org The removal mechanism primarily involves the adsorption of metal ions into the porous structure of the ferrocyanide, facilitated by their coordination ability. diva-portal.org For example, a manganese-based Prussian blue analogue has shown excellent adsorption efficiency for lead (Pb²⁺) ions, removing 94.21% from an initial concentration of 10 mg L⁻¹. rsc.org
Composite materials have also been developed to enhance heavy metal removal. A material composed of a Prussian blue analogue on Zn-Ti layered double hydroxides, granulated with calcium alginate, exhibited a high adsorption capacity of 254.2 mg/g for certain heavy metals. diva-portal.org The adsorption mechanism in this case is suggested to be the displacement of potassium ions from the Prussian blue analogue lattice. diva-portal.org
Ammonium Ion Adsorption from Wastewater
Adsorption and Degradation of Organic Contaminants
Beyond inorganic pollutants, this compound also shows promise in tackling organic contaminants through adsorption and photocatalytic degradation.
This compound has been identified as a good scavenger for detergents, which are common water pollutants. cdnsciencepub.com It possesses both cation and anion exchange properties, enabling it to adsorb different types of detergents. cdnsciencepub.com Kinetic studies on the sorption of both cationic and anionic detergents have been conducted. For cationic detergents like cetyl pyridinium (B92312) bromide and cetyl trimethylammonium bromide, equilibrium is reached within 2-3 hours. In contrast, anionic detergents such as sodium dodecyl sulphate and sodium dodecyl benzene (B151609) sulphonate require a longer period of 12-16 hours to reach equilibrium. cdnsciencepub.com The rate-determining step at higher concentrations is the diffusion within the particles. cdnsciencepub.com
This compound nanoparticles have been investigated for their photocatalytic activity in the degradation of organic dyes. researchgate.net Under sunlight, potassium zinc hexacyanoferrate (KZnHCF) nanocubes have been shown to effectively degrade synthetic dyes. researchgate.net In one study, KZnHCF achieved 94.15% degradation of Malachite Green and 76.13% degradation of Eriochrome Black T under optimized conditions. researchgate.net
The photocatalytic process involves the generation of electron-hole pairs when the semiconductor material absorbs light. mdpi.com These charge carriers then react with water and oxygen to produce reactive oxygen species, such as hydroxyl radicals, which are responsible for the breakdown of the organic dye molecules. mdpi.com Zinc-based coordination polymers have also been shown to assist in the photo-degradation of organic dyes in the presence of hydrogen peroxide and UV light. rsc.org
Key Research Findings:
Potassium zinc hexacyanoferrate (KZnHCF) nanocubes degraded 94.15% of Malachite Green. researchgate.net
KZnHCF nanocubes degraded 76.13% of Eriochrome Black T. researchgate.net
Table 3: Photocatalytic Degradation of Organic Dyes by Potassium Zinc Hexacyanoferrate (KZnHCF)
Compound Index
| Compound Name |
| Ammonium Chloride |
| Calcium Alginate |
| Cetyl Pyridinium Bromide |
| Cetyl Trimethylammonium Bromide |
| Cobalt |
| Cyanex 272 |
| Eriochrome Black T |
| Hydrogen Peroxide |
| Lead |
| Malachite Green |
| Polyether-sulfone |
| Potassium |
| Potassium Zinc Hexacyanoferrate |
| Sodium |
| Sodium Dodecyl Benzene Sulphonate |
| Sodium Dodecyl Sulphate |
| This compound |
| Zinc-Ti Layered Double Hydroxides |
Detergent Scavenging
Fabrication of Environmental Sensing Pigments
This compound has been developed for application as a "smart" pigment in protective coatings, possessing the dual capabilities of inhibiting corrosion and sensing environmental triggers that lead to metallic degradation. The fabrication of these sensing pigments primarily revolves around controlled precipitation methods to create a material that can interact with its environment in a detectable way. researchgate.net These pigments are incorporated into paints and primers for metal alloys to provide real-time indication of corrosive conditions. researchgate.net
The fundamental fabrication process involves the direct precipitation of this compound from aqueous solutions. researchgate.net This is typically achieved by reacting a soluble zinc salt, such as zinc chloride, with a ferrocyanide salt, like potassium ferrocyanide. smolecule.com The resulting insoluble this compound precipitates out of the solution and can be filtered, washed, and dried to yield the pigment. smolecule.com For specialized applications, such as creating nanocomposites, this reaction can be performed in the presence of stabilizers to control particle size and enhance reactive properties. smolecule.com
The sensing mechanism of these pigments is based on an ion-exchange process. researchgate.net The this compound compound is capable of storing corrosion inhibitors within its structure. When the coating is exposed to moisture containing specific ions, such as sodium (Na⁺) and potassium (K⁺), it triggers the release of the stored inhibitors. researchgate.net This ion exchange is a critical environmental sensing function.
A key research finding is that this exchange process induces a detectable structural transformation in the pigment. researchgate.net Upon interaction with alkaline ions, the this compound structure changes from non-crystalline (amorphous) to crystalline. researchgate.net This change can be identified using analytical techniques like X-ray diffraction, serving as a clear signal that the pigment has been activated by a corrosive environment. researchgate.net This functionality allows the coating to not only protect the underlying metal but also to sense and report the ingress of corrosive agents. researchgate.netuky.edu
Detailed studies have demonstrated the effectiveness of these pigments on substrates such as aluminum alloy 2024, where they provide significant corrosion protection as verified by salt spray tests and electrochemical impedance spectroscopy. researchgate.net
Interactive Data Tables
Table 1: Research Findings on this compound Sensing Pigment Functionality
| Feature | Description | Research Finding | Source(s) |
|---|---|---|---|
| Sensing Mechanism | Ion Exchange | The pigment releases stored inhibitors upon contact with Na⁺ and K⁺ ions from environmental moisture. | researchgate.net |
| Detectable Change | Structural Transformation | The material shifts from a non-crystalline to a crystalline structure upon ion exchange. | researchgate.net |
| Detection Method | X-ray Diffraction | This structural change is observable via X-ray diffraction analysis, confirming activation. | researchgate.net |
| Application | Protective Coatings | Used as a sensing and inhibiting pigment in paints and primers for metal alloys. | researchgate.net |
| Inhibitor Capacity | High Storage | Capable of storing up to 200 meq/100 g of corrosion inhibitors. | researchgate.net |
Table 2: Synthesis Methods for this compound
| Synthesis Method | Reactants | Process Description | Resulting Material | Source(s) |
|---|---|---|---|---|
| Direct Precipitation | Zinc Salt (e.g., Zinc Chloride), Potassium Ferrocyanide | Reactants are mixed in an aqueous solution, causing the insoluble product to precipitate. | Pure this compound pigment. | researchgate.netsmolecule.com |
| Nanocomposite Synthesis | Zinc Chloride, Potassium Ferrocyanide, Stabilizers/Surfactants | The precipitation reaction is carried out in the presence of agents to control particle growth. | this compound nano-composite. | smolecule.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Zinc Chloride |
| Potassium Ferrocyanide |
| Sodium |
Theoretical and Computational Investigations of Zinc Ferrocyanide
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and solids. scispace.com It is, in principle, an exact theory based on the electron density distribution rather than the complex many-electron wave function. scispace.com DFT has been widely applied to understand the electronic properties of materials, including zinc ferrocyanide and related compounds.
Studies on materials analogous to this compound, such as zinc ferrite (B1171679) (ZnFe2O4), have utilized DFT to determine their structural and electronic characteristics. For instance, DFT calculations have shown that normal spinel ZnFe2O4 is a direct gap semiconductor. researchgate.net These calculations also reveal strong hybridization between the Fe 3d and O 2p states, as well as between the Zn 3d and O 2p states. researchgate.net The choice of functional within DFT, such as the generalized-gradient approximation (GGA), has been shown to be effective in predicting the crystal structures of these materials. researchgate.net
In the broader context of zinc-containing compounds, DFT has been used to explore the electronic properties of zinc oxide (ZnO) and zinc sulfide (B99878) (ZnS) polymorphs. utm.my Alloying ZnO with sulfur, for example, leads to significant changes in its electronic structure and optical properties. utm.my Furthermore, DFT corrected for on-site coulomb interactions (DFT+U) has been employed to study zinc-doped titanium dioxide, revealing that doping can significantly reduce the band gap of the material. umyu.edu.ng
The electronic band structure of materials is a key output of DFT calculations. For zinc-blende (cubic zinc sulfide), angle-resolved photoelectron spectroscopy combined with DFT calculations has been used to determine the s-p derived bands and the dispersion of surface states. aps.org Similarly, the electronic band structure of the ordered Zn0.5Cd0.5Se alloy has been calculated using semi-empirical tight-binding methods and compared with DFT results. scielo.org.coresearchgate.net
DFT studies also extend to understanding the electronic structure of complex coordination polymers containing zinc. For instance, the electronic properties of hexacyanocobaltates(III) with Zn2+, Cd2+, and Ag1+ have been investigated using a combination of spectroscopy and ab-initio calculations to understand the influence of the outer metal ions on the material's electronic behavior. researchgate.net
Modeling of Ion Transport and Diffusion Pathways
The movement of ions through the crystal lattice of this compound is critical for its application in areas such as batteries and ion-exchange processes. Computational modeling provides a means to visualize and quantify these transport phenomena at the atomic scale.
Molecular dynamics (MD) simulations are a key tool for studying ion transport. For example, MD simulations have been used to investigate preferential K+ transport in metal-coordinated polybenzimidazole membranes. nih.gov These simulations can reveal how the coordination of metal ions, such as zinc, can expand the free volume within a polymer, creating subnanometer channels that facilitate ion movement. nih.gov By constructing models of ion transport, such as a double-layer system, researchers can simulate the diffusion process and determine the numbers and residence times of ions transported through the material. nih.gov
In the context of zinc-ion batteries, understanding and modeling the equations governing ion movement are crucial for comprehending the transport phenomena that dictate performance. magnascientiapub.com The diffusion of zinc ions through the electrolyte and their intercalation into electrode materials are governed by mass transport equations. magnascientiapub.com Two-dimensional growth models of zinc dendrites have been established to simulate their evolution, providing insights into the distribution of ion concentrations and electric potential at different stages. mdpi.com Such models can help in devising strategies to control dendrite formation by adjusting parameters like electrolyte flow rate and current density. mdpi.com
The concept of creating efficient ion diffusion pathways is a central theme in materials design for battery applications. For instance, introducing oxygen defects in materials like Mn2O3 has been shown to construct efficient pathways for ion diffusion, which can be crucial for high-performance aqueous zinc-ion batteries. nih.gov Metal-organic frameworks (MOFs) have also been investigated for their ability to optimize ion transport pathways. rsc.org The porous structure of MOFs can facilitate uniform deposition of zinc ions and enable orderly ion screening, which helps in reducing the desolvation energy barrier and suppressing side reactions. rsc.orgrsc.org
The kinetics of ion exchange, a process reliant on ion diffusion, have been studied for this compound. The rate of sorption of detergent ions on this compound has been found to be controlled by a particle-diffusion mechanism. cdnsciencepub.com The energy barriers for the diffusion of exchanging ions can be assessed using the Arrhenius equation, providing insights into the factors controlling the diffusion process, such as the size and geometry of the diffusing species and the pore widths of the sorbent material. cdnsciencepub.com
Prediction of Catalytic Active Sites and Reaction Pathways
Computational methods are instrumental in identifying the active sites on a catalyst's surface and elucidating the step-by-step reaction mechanisms. For this compound and related materials, these theoretical predictions are vital for understanding and enhancing their catalytic performance.
DFT calculations can be used to predict the most likely active sites for a catalytic reaction. For instance, in the context of Fe/N-doped carbon electrocatalysts, which can be derived from precursors like this compound, modeling can help identify specific nitrogen-coordinated iron sites (Fe-N4) as the active centers. mit.eduresearchgate.net The electronic structure of these sites can be fine-tuned to enhance catalytic activity. acs.org For example, increasing the electron density at the active sites can promote the activation of molecules like CO2 by facilitating electron transfer. acs.org
The mechanism of catalytic action is closely tied to the structure of the catalyst. mdpi.com Theoretical studies on zinc-containing catalysts have explored multiple reaction pathways. For example, a single-atom zinc catalyst on biochar was shown to degrade antibiotics through both reactive oxygen species-enabled degradation and direct oxidation, with the zinc atom acting as an essential electron shuttling bridge. rsc.org DFT calculations supported the spontaneous nature of these proposed reactions. rsc.org
In the context of zinc-dependent metalloproteinases, computational models of the catalytic site are used to understand inhibitor binding and the protonation states of active site residues. nih.gov These models can predict how the enzyme's active site influences the pKa of ligands coordinated to the catalytic zinc ion, which is crucial for understanding inhibitor potency. nih.gov
For catalysts derived from this compound, such as those used for the oxygen reduction reaction (ORR), the structure is designed to be favorable for catalysis. A rationally designed carbon layer-encapsulated structure with iron/iron carbide encased inside N-doped graphitic carbon shells has been shown to be effective for ORR. researchgate.net In such systems, the iron species can facilitate graphitization and improve ORR activity in conjunction with the N-doped carbon. researchgate.net The introduction of zinc during synthesis can also play a role in inducing the formation of active nitrogen species and creating porosity, which boosts catalytic activity. researchgate.net
The study of reaction pathways also involves understanding how reactants and products adsorb and desorb from the catalyst surface. For a Zn3[Fe(CN)6]2-CNT catalyst used in the methanolysis of sodium borohydride (B1222165), increasing the reaction temperature was found to accelerate the adsorption and desorption processes, leading to faster reaction cycles and increased hydrogen generation. mdpi.com
Simulation of Coordination Geometries and Structural Flexibility
Inaccurate modeling of zinc interactions in classical force fields can lead to unrealistic coordination geometries. biorxiv.org Advanced hybrid models, such as those combining deep potential (DP) with molecular mechanics (MM), have been developed to more accurately reproduce the coordination geometry and structural characteristics of zinc-containing systems. biorxiv.org These DP/MM simulations have been shown to faithfully reproduce tetrahedral coordination structures for Cys4 and Cys3His1 groups in zinc-containing proteins, maintaining these geometries over extended simulation times. biorxiv.org
The coordination number of zinc is a key factor influencing its properties. Surveys of structural databases show that four- and six-coordination are common for zinc ions. nih.gov In catalytic sites within proteins, four- and five-coordination are particularly prevalent. nih.gov The facile interconversion between four- and five-coordinate geometries is important for catalysis, as it allows substrates to easily enter the coordination sphere. libretexts.org
In the solid-state structure of this compound analogues, deviations from idealized cubic symmetry can occur. For instance, refinements of the crystal structure of some polynuclear transition-metal cyanides have been performed in lower symmetry space groups due to the partial occupancy of Fe(CN)6 positions and the ordering of the resulting vacancies. researchgate.net This highlights the structural flexibility and the potential for defects within the crystal lattice.
Emerging Research Directions and Future Perspectives
Advanced Material Design and Engineering for Enhanced Performance
The performance of zinc ferrocyanide is intrinsically linked to its structural and chemical properties. Researchers are actively exploring advanced design and engineering strategies to tailor these properties for specific applications.
A key focus is the synthesis of nanostructured this compound. smolecule.com By creating nanomaterials, the surface area is significantly increased, which allows for more extensive interaction with reactants, potentially leading to faster reaction rates in catalytic applications. smolecule.com The ability to tune the acidity or basicity of this compound by modifying its structure and composition allows for the creation of customized catalysts for specific chemical reactions. smolecule.com
Doping this compound with other metals is another promising avenue. For instance, doping with zinc has been shown to reduce the particle size of cobalt hexacyanoferrate, a related Prussian blue analogue, which in turn enhances its rate performance and stability in battery applications. researchgate.net Similarly, zinc doping in manganese hexacyanoferrate has been explored to improve structural stability for aqueous zinc-ion batteries, although it can lead to a decrease in specific capacity. csic.es
The morphology of this compound also plays a crucial role. Controlling the synthesis conditions, such as reactant concentration and dropping speed, allows for the preparation of particles with different polyhedral shapes, which can influence their electrochemical performance. csic.es
Integration into Multifunctional Systems
The unique properties of this compound make it an ideal candidate for integration into multifunctional systems, where it can perform several roles simultaneously.
In the realm of energy storage, this compound is being investigated as a cathode material in rechargeable batteries. smolecule.com Its open framework structure facilitates the efficient insertion and extraction of ions, which is a critical factor for battery performance. smolecule.com Zinc-ferricyanide flow batteries, for example, are being developed as economical and efficient energy storage solutions. researchgate.net Research is focused on overcoming challenges like low energy density and limited calendar life by developing new electrolyte chemistries. researchgate.netresearchgate.net
Beyond batteries, this compound is finding applications in sensors and catalysis. Its electrical conductivity changes upon exposure to specific gases, making it suitable for gas sensing applications. smolecule.com As a catalyst, it has demonstrated high activity in the transesterification of Jatropha oil for biodiesel production, with the added benefit of being reusable. smolecule.comresearchgate.net Composites of this compound with materials like carbon nanotubes have been synthesized to enhance hydrogen production from sodium borohydride (B1222165). mdpi.com
The integration of zinc and iron nanostructures is being explored for food packaging materials with active and intelligent properties, including oxygen absorption and antibacterial activity. nih.gov
Exploration of Novel Synthesis Pathways
The development of new and improved synthesis methods is crucial for controlling the properties of this compound and enabling its use in advanced applications.
Eco-friendly synthesis routes are gaining attention. One novel method utilizes a bio-surfactant, Sapindus mukorossi (raw ritha), for the synthesis of potassium zinc hexacyanoferrate nanocubes. rsc.org This "green synthesis" approach is environmentally friendly and yields nanoparticles with potential applications in photocatalytic degradation of dyes. rsc.org
In-situ electrochemical synthesis is another innovative technique being explored. This method has been used to synthesize cesium this compound for the removal of radioactive cesium from liquid wastes. researchgate.net The process allows for the direct formation of the desired compound under controlled electrochemical conditions. researchgate.net
Other methods being investigated include the reaction of aqueous solutions of potassium ferrocyanide and zinc chloride in the presence of a tri-block copolymer and tert-butanol (B103910) to create nano-composite catalysts. researchgate.net The sol-gel method has also been employed to synthesize cerium-based catalysts containing zinc and iron for transesterification reactions. researchgate.net
Development of In-situ and Operando Characterization Techniques
To gain a deeper understanding of the dynamic processes that occur within this compound-based systems during operation, researchers are increasingly turning to in-situ and operando characterization techniques. These methods allow for real-time monitoring of structural and chemical changes as they happen.
For zinc-ion batteries, techniques like in-situ X-ray diffraction and Raman spectroscopy are used to study the energy storage mechanism, which can involve both surface reactions and ion intercalation. researchgate.net Operando optical microscopy and ex-situ synchrotron X-ray imaging have been employed to visualize the formation and growth of zinc dendrites at the electrode/electrolyte interface, a critical issue affecting battery performance. nih.gov These techniques have revealed the presence of passivation species on the zinc electrode surface. nih.gov
In the context of catalysis, infrared spectroscopy serves as a valuable tool to identify the coordination environment of zinc atoms within the material's framework. researchgate.net For more complex electrocatalytic systems, in-situ synchrotron radiation-based Fourier-transform infrared spectroscopy (SR-FTIR) can identify reactive intermediates at the catalyst's surface during a reaction. ccspublishing.org.cn
The combination of various in-situ techniques, such as X-ray absorption spectroscopy, X-ray photoelectron spectroscopy, and X-ray diffraction, provides a comprehensive picture of the aging, charge compensation, and degradation processes in aqueous zinc/copper hexacyanoferrate batteries, a system related to this compound. acs.org
Bridging Fundamental Understanding with Practical Applications
A significant thrust in current research is to bridge the gap between fundamental scientific understanding of this compound and its practical implementation in real-world technologies. This involves a multidisciplinary approach that combines insights from chemistry, materials science, and engineering.
In the development of advanced batteries, for example, a deep understanding of the electrochemical reactions, ion transport kinetics, and structural stability of this compound is essential for designing high-performance and long-lasting energy storage devices. researchgate.netresearchgate.net Research into new electrolyte formulations, such as those that enhance the solubility of ferrocyanide salts, directly addresses practical issues like low energy density in zinc-ferricyanide flow batteries. researchgate.netchemrxiv.org
For catalytic applications, fundamental studies on the relationship between the catalyst's structure, surface properties, and its activity are crucial for developing more efficient and selective catalysts. mdpi.comresearchgate.net The knowledge gained from these studies can then be applied to optimize catalyst synthesis and reaction conditions for industrial processes.
The development of sensors based on this compound also relies on a fundamental understanding of how the material interacts with target analytes at a molecular level. jocpr.commdpi.com This knowledge is critical for designing sensors with high sensitivity and selectivity.
Ultimately, the successful transition of this compound from the laboratory to commercial applications will depend on the ability of researchers to translate fundamental scientific discoveries into practical and scalable technologies. nih.govacs.org
Q & A
Q. What established synthesis methods are used for Zinc Ferrocyanide, and how do reaction conditions influence its structural properties?
this compound is typically synthesized via precipitation reactions between zinc salts (e.g., ZnSO₄) and potassium ferrocyanide (K₄[Fe(CN)₆]). Reaction parameters such as pH, temperature, and stoichiometric ratios critically affect crystallinity and particle morphology. For instance, acidic conditions (pH 3–5) favor the formation of well-defined cubic crystals, while alkaline conditions may introduce impurities or amorphous phases . Researchers should optimize conditions using factorial design experiments to isolate phase-pure products .
Q. Which characterization techniques are most effective for analyzing this compound’s crystallinity and chemical purity?
X-ray diffraction (XRD) is essential for confirming crystallinity and phase identity by comparing observed peaks to reference patterns (e.g., ICDD PDF-4+). Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., CN stretching at ~2080 cm⁻¹). Elemental analysis via inductively coupled plasma mass spectrometry (ICP-MS) ensures stoichiometric accuracy, while thermogravimetric analysis (TGA) evaluates thermal stability and hydration states .
Q. How does this compound’s stability vary under different environmental conditions, and what factors drive degradation?
Stability studies should assess exposure to light, humidity, and oxidizing agents. For example, prolonged UV exposure can degrade the ferrocyanide lattice, releasing cyanide ions, as detected via ion chromatography. Humidity-controlled TGA experiments reveal water adsorption thresholds (e.g., >60% RH induces structural swelling). Researchers must replicate real-world conditions (e.g., pH 2–9 buffers) to model environmental or biomedical applications .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., XRD vs. FTIR) be resolved when characterizing this compound?
Discrepancies between XRD and FTIR often arise from amorphous surface layers or impurities. Pairing techniques like Raman spectroscopy with high-resolution transmission electron microscopy (HR-TEM) can clarify structural inconsistencies. Statistical tools (e.g., principal component analysis) help differentiate signal noise from genuine phase variations. Cross-validation with synchrotron XRD improves resolution for nanocrystalline samples .
Q. What experimental design considerations are critical for studying this compound’s ion-exchange capacity in environmental remediation?
Ion-exchange efficiency depends on pore structure, surface charge, and competing ions. Column experiments should simulate dynamic flow conditions with varying bed heights and influent concentrations (e.g., Cs⁺ or Sr²⁺ removal). Langmuir isotherm models quantify adsorption capacity, while X-ray absorption spectroscopy (XAS) elucidates binding mechanisms. Control experiments with inert matrices (e.g., silica) isolate this compound’s contribution .
Q. What interdisciplinary approaches enhance this compound’s application in electrochemical sensors?
Composite fabrication with conductive polymers (e.g., polyaniline) or graphene oxide improves electron transfer kinetics. Cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) optimize sensor sensitivity to target analytes (e.g., heavy metals). Researchers must address interfacial compatibility issues—for example, surfactant modification prevents nanoparticle aggregation in composite films .
Q. How can computational modeling (e.g., DFT) predict this compound’s reactivity in catalytic applications?
Density functional theory (DFT) simulations model electronic structure and active sites for reactions like oxygen reduction. Comparing calculated bandgap energies (~2.1 eV) with experimental UV-Vis data validates accuracy. Machine learning algorithms can further predict doping effects (e.g., Co²⁺ substitution) on catalytic performance .
Methodological Guidance
- Data Contradiction Analysis : Use triangulation (multiple techniques) and meta-analysis frameworks to reconcile conflicting results .
- Ethical & Safety Protocols : Address cyanide release risks via fume hoods and waste neutralization protocols (e.g., alkaline chlorination) .
- Interdisciplinary Collaboration : Partner with computational chemists, material scientists, and environmental engineers to expand application scope .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
